molecular formula C8H12N2O2 B1274611 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 78208-73-8

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Número de catálogo: B1274611
Número CAS: 78208-73-8
Peso molecular: 168.19 g/mol
Clave InChI: FJPHBZNCWOYBDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPHBZNCWOYBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390127
Record name 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70390127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-73-8
Record name 1-Methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78208-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, and outlines the expected analytical data for the characterization of the title compound.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The specific compound, this compound (CAS No: 78208-73-8), with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , holds potential as a building block for the synthesis of novel therapeutic agents.[1][2] This guide presents a putative two-step synthesis approach and the expected characterization profile based on established chemical principles and spectroscopic data from analogous structures.

Synthetic Pathway

The proposed synthesis of this compound involves a two-step process:

  • Step 1: Knorr Pyrazole Synthesis. Formation of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate via the condensation of a β-ketoester, ethyl 4-methyl-3-oxopentanoate, with methylhydrazine.

  • Step 2: Saponification. Hydrolysis of the resulting ethyl ester to yield the target carboxylic acid.

This approach is a well-established method for the regioselective synthesis of pyrazoles.[3][4]

Synthesis_Pathway beta_ketoester Ethyl 4-methyl-3-oxopentanoate ester_intermediate Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate beta_ketoester->ester_intermediate Step 1: Knorr Synthesis methylhydrazine Methylhydrazine methylhydrazine->ester_intermediate Step 1: Knorr Synthesis final_product 3-Isopropyl-1-methyl-1H- pyrazole-5-carboxylic acid ester_intermediate->final_product Step 2: Hydrolysis (e.g., NaOH, H₂O)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

This procedure is adapted from established protocols for pyrazole synthesis from β-dicarbonyl compounds.[5][6]

Materials:

  • Ethyl 4-methyl-3-oxopentanoate

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure is a standard saponification of an ester.[7]

Materials:

  • Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl) (concentrated)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If an extraction was performed, dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data

Physical and Chemical Properties
PropertyValueReference
CAS Number 78208-73-8[1][2]
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance White to off-white solid[1]
Predicted Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13br s1HCOOH
~6.5s1HPyrazole C4-H
~4.0s3HN-CH₃
~3.0septet1HCH(CH₃)₂
~1.3d6HCH(CH₃)₂

Note: The spectrum is predicted for a solution in a non-protic solvent like DMSO-d₆. The carboxylic acid proton is exchangeable and may not be observed in all solvents.

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~155Pyrazole C3
~140Pyrazole C5
~110Pyrazole C4
~40N-CH₃
~28C H(CH₃)₂
~22CH(C H₃)₂
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2970MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1550MediumC=N stretch (Pyrazole ring)
~1460MediumC-H bend (aliphatic)
~1250StrongC-O stretch (Carboxylic Acid)

Note: The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[8]

m/zInterpretation
168[M]⁺ (Molecular ion)
153[M - CH₃]⁺
125[M - CH(CH₃)₂]⁺
123[M - COOH]⁺
43[CH(CH₃)₂]⁺ (Isopropyl cation)

Note: Fragmentation patterns can be complex, and the listed fragments are plausible based on the structure.[9]

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to characterization and data analysis.

Workflow synthesis Synthesis of 3-Isopropyl-1-methyl-1H- pyrazole-5-carboxylic acid purification Purification (Recrystallization/ Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation and Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit putative, framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate the work of scientists and professionals in the field of drug discovery and development by providing a solid starting point for the preparation and analysis of this valuable chemical entity.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 78208-73-8). Due to the limited availability of direct experimental data for this specific molecule, this document combines fundamental identifying information with computationally predicted values for key physicochemical parameters. Furthermore, it outlines detailed, standard experimental protocols for the empirical determination of these properties. Recognizing the therapeutic potential of pyrazole derivatives, particularly as anti-inflammatory agents, a putative mechanism of action is explored through a signaling pathway diagram, illustrating the potential inhibition of the cyclooxygenase (COX) pathway. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and preclinical evaluation of this and related pyrazole compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery. The pyrazole scaffold is a core structural component in a variety of approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This compound is a specific derivative within this class, and a thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are thus critical for rational drug design and formulation development.

Molecular Identity

The fundamental identifying characteristics of this compound are detailed below.

IdentifierValue
IUPAC Name This compound
CAS Number 78208-73-8
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
SMILES CC(C)c1cc(c(=O)o)n(C)n1
InChI Key FJPHBZNCWOYBDN-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, the following physicochemical properties have been predicted using a variety of computational models and online prediction tools. These values provide a valuable initial assessment for this compound.

PropertyPredicted Value
Melting Point (°C) 135 - 175
Boiling Point (°C) 320 - 360
pKa 3.5 - 4.5
Aqueous Solubility (LogS) -2.5 to -1.5
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5

Note: These values are estimations derived from computational algorithms and should be confirmed by empirical testing.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range can indicate the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2] The sample is compacted by tapping the tube gently.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3][4][5]

Boiling Point Determination

While the compound is a solid at room temperature, its boiling point can be determined under reduced pressure or predicted computationally. For experimental determination at atmospheric pressure, a larger quantity of the substance would be required.

Methodology: Thiele Tube Method (for liquids, adaptable for high-melting solids)

  • Sample Preparation: A small amount of the substance is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[6][7][8]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

  • Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[9][10]

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Putative Biological Activity and Signaling Pathway

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12][13][14][15] These enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of the COX pathway is a major mechanism for the therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs). Given its structural features, it is plausible that this compound could exhibit similar inhibitory activity.

Proposed Experimental Workflow for Assessing COX Inhibition

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis and Purification of 3-Isopropyl-1-methyl-1H- pyrazole-5-carboxylic acid characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cox_assay COX-1/COX-2 Inhibition Assay characterization->cox_assay cell_culture Cell-based Assays (e.g., LPS-stimulated macrophages) cox_assay->cell_culture pg_measurement Prostaglandin E2 (PGE2) Measurement (ELISA) cell_culture->pg_measurement ic50 IC50 Determination pg_measurement->ic50 selectivity Selectivity Index Calculation (COX-2 vs. COX-1) ic50->selectivity conclusion Conclusion on Anti-inflammatory Potential selectivity->conclusion cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (e.g., Injury) cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (e.g., PGH2) cox->prostaglandins downstream Prostaglandin Synthases prostaglandins->downstream inflammation Inflammation Pain Fever downstream->inflammation inhibitor 3-Isopropyl-1-methyl-1H- pyrazole-5-carboxylic acid (Putative Inhibitor) inhibitor->cox Inhibition

References

An In-depth Technical Guide to 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is limited. This guide provides a comprehensive overview of its physicochemical properties, a putative synthesis protocol based on established chemical principles, and a discussion of potential biological activities extrapolated from structurally related compounds.

Core Compound Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The substituents on this core structure, an isopropyl group at the 3-position, a methyl group at the 1-nitrogen, and a carboxylic acid at the 5-position, are expected to modulate its physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 78208-73-8
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical Form Solid
SMILES String CC(C)c1cc(c(=O)O)n(C)n1
InChI Key FJPHBZNCWOYBDN-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Putative Synthetic Pathway

A potential synthetic route could start from a β-ketoester, which can be synthesized via a Claisen condensation. This intermediate can then be reacted with methylhydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester would yield the target carboxylic acid.

Workflow 1: Proposed Synthesis of this compound

G A Ethyl isobutyrate D Claisen Condensation A->D B Diethyl oxalate B->D C Sodium ethoxide C->D Base E Diethyl 2-(isobutyryl)malonate D->E G Cyclocondensation E->G F Methylhydrazine F->G H Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate G->H J Hydrolysis H->J I NaOH / H₂O I->J Reagents K This compound J->K

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol for Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Pyrazole Ester (e.g., Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate)

  • To a solution of the appropriate β-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure pyrazole ester.

Step 2: Hydrolysis to the Carboxylic Acid

  • The purified pyrazole ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux and the reaction is monitored by TLC until all the starting ester has been consumed.

  • After cooling to room temperature, the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in published literature. However, the pyrazole scaffold is a well-established pharmacophore, and numerous derivatives have demonstrated a wide range of biological activities. The activities of structurally similar compounds can provide insights into the potential applications of the target molecule.

Table 2: Reported Biological Activities of Structurally Related Pyrazole Derivatives

Biological ActivityDescription of Related Compounds and Findings
Antimicrobial Various substituted pyrazole carboxylic acids have shown activity against a range of bacterial and fungal strains. The specific substituents on the pyrazole ring play a crucial role in determining the spectrum and potency of the antimicrobial effect.
Anti-inflammatory Some pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
Anticancer A number of pyrazole-containing compounds have been investigated for their potential as anticancer agents, with mechanisms including the inhibition of various kinases involved in cancer cell proliferation and survival.
Herbicidal/Insecticidal Certain substituted pyrazoles are utilized in the agricultural industry as herbicides and insecticides, often targeting specific enzymes or receptors in the target organisms.

Given the lack of specific biological data for this compound, no signaling pathways or associated diagrams can be definitively presented. Research into its biological effects would be required to elucidate any such mechanisms.

Safety Information

Based on available supplier safety data sheets, this compound should be handled with care.

Table 3: Hazard and Precautionary Information

CategoryInformation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water)

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation, particularly within the realms of medicinal and agricultural chemistry. The provided physicochemical data offers a foundational understanding of the molecule. The putative synthesis protocol, based on established methodologies for this class of compounds, provides a starting point for its preparation in a laboratory setting.

The significant gap in the current knowledge lies in its biological activity. Future research should focus on synthesizing and purifying this compound to enable a comprehensive screening for various biological activities. Depending on the screening results, further studies could delve into its mechanism of action, potentially identifying novel signaling pathways and therapeutic or agrochemical applications. The development of a robust and validated analytical method for its quantification would also be a crucial step for any future in-depth studies.

The Rising Therapeutic Potential of Novel Pyrazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrazole carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this exciting field.

Anticancer Activity: Targeting Key Signaling Pathways

Novel pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and epidermal growth factor receptor (EGFR) pathways.[1][2]

JAK/STAT Pathway Inhibition

Abnormalities in the JAK/STAT signaling pathway are implicated in various cancers.[1][3] Several 4-amino-(1H)-pyrazole derivatives have been synthesized and identified as potent JAK inhibitors.[1][3]

Quantitative Anticancer Data: JAK Inhibition

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
3f JAK13.4PC-3Low µM[1][3]
JAK22.2HEL-[1][3]
JAK33.5K562-[1][3]
MCF-7-[1][3]
MOLT4-[1][3]
11b --HEL0.35[1][3]
K5620.37[1][3]
Ruxolitinib (Control) ---Less potent than 3f and 11b[1][3]

Signaling Pathway: JAK/STAT Inhibition by Pyrazole Derivatives

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->JAK Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK/STAT signaling pathway by novel pyrazole carboxylic acid derivatives.

EGFR and VEGFR-2 Dual Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial in tumor progression and angiogenesis.[2] Novel fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2 tyrosine kinases.[2]

Quantitative Anticancer Data: EGFR/VEGFR-2 Inhibition

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
3 0.06-[2]
9 -0.22[2]
12 PotentPotent[2]
Erlotinib (Control) 0.13-[2]

Signaling Pathway: Dual EGFR/VEGFR-2 Inhibition

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream_Signaling Activates VEGFR2 VEGFR-2 VEGFR2->Downstream_Signaling Activates Cellular_Response Tumor Growth, Proliferation, Angiogenesis Downstream_Signaling->Cellular_Response Pyrazole_Derivative Fused Pyrazole Derivative Pyrazole_Derivative->EGFR Inhibits Pyrazole_Derivative->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by fused pyrazole derivatives.

Antimicrobial Activity

Pyrazole carboxylic acids and their derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6]

Quantitative Antimicrobial Data

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli (Gram -)0.25[5]
Compound 4 Streptococcus epidermidis (Gram +)0.25[5]
Compound 2 Aspergillus niger (Fungus)1[5]
Ciprofloxacin (Control) E. coli0.5[5]
S. epidermidis4[5]
Clotrimazole (Control) A. niger-[5]
Compound 2h Gram-positive bacteria6.25[7]
Ciprofloxacin (Control) Gram-positive bacteria6.25[7]
Compound 21c Multidrug-resistant bacteria0.25[8]
Compound 23h Multidrug-resistant bacteria0.25[8]
Gatifloxacin (Control) Multidrug-resistant bacteria1[8]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start: Synthesized Pyrazole Derivatives Prepare_Inoculum Prepare Microbial Inoculum (Bacteria/Fungi) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Microbes Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Agar Plates (e.g., Mueller-Hinton Agar) Prepare_Plates->Inoculate_Plates Apply_Compounds Apply Pyrazole Compounds (Disc or Well Diffusion) Inoculate_Plates->Apply_Compounds Incubate Incubate Plates (e.g., 24h at 37°C) Apply_Compounds->Incubate Measure_Zones Measure Zone of Inhibition (mm) Incubate->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Zones->Determine_MIC End End: Antimicrobial Activity Profile Determine_MIC->End

Caption: General workflow for antimicrobial screening of pyrazole derivatives.

Anti-inflammatory Activity

Certain pyrazole derivatives are known to exhibit potent anti-inflammatory effects, with some acting as selective COX-2 inhibitors, similar to the commercially available drug Celecoxib.[5][9]

Quantitative Anti-inflammatory Data

CompoundAssayResultComparisonReference
Compound 4 Carrageenan-induced paw edemaBetter activity than standardDiclofenac sodium[5]
1p Carrageenan-induced paw edema93.06% edema inhibitionIndomethacin (91.32%)[7]
2c Carrageenan-induced paw edema89.59% edema inhibitionIndomethacin (91.32%)[7]
2n Carrageenan-induced paw edema~89.6% edema inhibitionIndomethacin (91.32%)[7]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.[10]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[5][11]

  • Medium Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.[5]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the pyrazole derivative and place them on the agar surface. A standard antibiotic disc is used as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.[5]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone indicates the antimicrobial potency of the compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[7][12]

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a specified period.

  • Compound Administration: Administer the test pyrazole derivatives and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent like carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Conclusion

Novel pyrazole carboxylic acids represent a versatile and highly promising scaffold in the quest for new and effective therapeutic agents. Their demonstrated efficacy in inhibiting cancer cell proliferation, combating microbial infections, and reducing inflammation underscores their significant potential in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further investigations into structure-activity relationships, mechanism of action, and preclinical development are warranted to fully realize the therapeutic promise of pyrazole carboxylic acids.

References

The Discovery and Synthesis of Substituted Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted pyrazole compounds. Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document details common synthetic routes, key biological targets, and quantitative structure-activity relationship (SAR) data. It also provides detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs with diverse therapeutic applications.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[3] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the anticancer drug axitinib, and the erectile dysfunction treatment sildenafil.[3][4] The metabolic stability of the pyrazole ring is a significant factor in its prevalence in modern pharmaceuticals.[4]

The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant effects.[2][5] This versatility has driven extensive research into the synthesis of novel substituted pyrazoles to explore their therapeutic potential and to develop new drugs with improved efficacy and safety profiles.

Synthetic Methodologies for Substituted Pyrazoles

The synthesis of substituted pyrazoles can be achieved through various chemical transformations. The most common and versatile methods are detailed below.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for constructing the pyrazole ring.[6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[6] The reaction can yield a mixture of regioisomers, and the regioselectivity can be influenced by the nature of the substituents and the reaction conditions.[6]

General Reaction Scheme:

  • R1, R3: Alkyl, Aryl, Heteroaryl, etc.

  • R2: H, Alkyl, Aryl, etc.

Several variations of this method exist, utilizing different starting materials that are precursors to the 1,3-dicarbonyl system, such as α,β-unsaturated ketones and β-enaminones.[6]

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile imine (as the 1,3-dipole) and an alkyne or an alkene is another powerful method for synthesizing substituted pyrazoles.[7] The nitrile imine is typically generated in situ from a hydrazonoyl halide. This method offers good control over the substitution pattern of the resulting pyrazole.[7]

Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles in a one-pot fashion.[7] For instance, a three-component reaction involving an aldehyde, an active methylene compound, and a hydrazine can directly lead to the formation of a polysubstituted pyrazole.

Biological Activities and Mechanisms of Action

Substituted pyrazoles have been shown to interact with a wide array of biological targets, leading to their diverse pharmacological effects.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] Celecoxib is a well-known example of a selective COX-2 inhibitor containing a pyrazole core.[8] The trifluoromethyl group and the para-sulfonamoylphenyl moiety on the pyrazole ring are crucial for its selective binding to the COX-2 active site.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazoles Substituted Pyrazoles (e.g., Celecoxib) Pyrazoles->COX2 Inhibition caption Figure 1: Mechanism of COX-2 Inhibition by Substituted Pyrazoles.

Anticancer Activity

The anticancer properties of pyrazole derivatives stem from their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[10] They have been shown to target several key proteins, including:

  • Kinase Inhibitors: Many pyrazole-containing drugs, such as axitinib and ruxolitinib, are potent inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis.[4]

  • Histone Deacetylase (HDAC) Inhibitors: Some pyrazole derivatives have been identified as HDAC inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[10]

  • Cell Cycle Regulators: Certain pyrazoles can interfere with the cell cycle machinery, leading to the inhibition of cancer cell division.

Anticancer_Mechanisms cluster_0 Signaling Pathways cluster_1 Cellular Processes Kinase_Signaling Kinase Signaling (e.g., VEGFR, JAK) Proliferation Cell Proliferation Kinase_Signaling->Proliferation Angiogenesis Angiogenesis Kinase_Signaling->Angiogenesis HDAC_Activity Histone Deacetylase (HDAC) Activity HDAC_Activity->Proliferation Apoptosis Apoptosis HDAC_Activity->Apoptosis Cell_Cycle Cell Cycle Progression Cell_Cycle->Proliferation Pyrazoles Substituted Pyrazole Compounds Pyrazoles->Kinase_Signaling Inhibition Pyrazoles->HDAC_Activity Inhibition Pyrazoles->Cell_Cycle Arrest caption Figure 2: Anticancer Mechanisms of Substituted Pyrazoles.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.

Table 1: SAR of Pyrazole Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)

CompoundR1R3R4R5% Inhibition of EdemaIC50 (COX-2) (µM)Reference
Celecoxib4-Sulfamoylphenyl-CF3Phenyl~70-80%0.04[8]
Compound 6bVaried ArylHVaried ArylVaried Aryl85.78 ± 0.99-[8]
Indomethacin (Standard)----72.99-[8]

Table 2: SAR of Pyrazole Derivatives as Anticancer Agents

CompoundSubstituentsCancer Cell LineGI50 (µM)Reference
Compound 219VariedPanel of 60 cell linesSignificant growth inhibitory effects[7]
Compound 2203,5-diarylBreast, Prostate, Leukemia, Lung, ColonPotent anticancer agent[7]
Compound 117b5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanylMCF-715.6[11]

Experimental Protocols

General Synthetic Protocol for 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation and Cyclization

This protocol describes a common method for the synthesis of pyrazole derivatives, starting from the formation of a chalcone intermediate.[8][12]

Synthesis_Workflow Start Start: Substituted Acetophenone & Aldehyde Step1 Claisen-Schmidt Condensation (e.g., Ethanolic NaOH) Start->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Cyclization with Hydrazine (e.g., Hydrazine Hydrate in Acetic Acid) Chalcone->Step2 Pyrazoline Pyrazoline Intermediate Step2->Pyrazoline Step3 Oxidation/Aromatization (Optional, depending on desired product) Pyrazoline->Step3 Pyrazole Final Substituted Pyrazole Step3->Pyrazole caption Figure 3: General Workflow for Pyrazole Synthesis.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriately substituted acetophenone (1 mmol) in ethanol (10 mL), add an aqueous solution of sodium hydroxide (30%).

  • Add the corresponding substituted aldehyde (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent to afford the pure chalcone.

Step 2: Synthesis of Pyrazoline

  • Reflux a mixture of the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) for 4-6 hours.[8]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and dry. Purify by column chromatography or recrystallization.

In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This protocol outlines a standard in vivo method to evaluate the anti-inflammatory activity of synthesized compounds.[8]

  • Use adult Wistar albino rats of either sex (150-200 g).

  • Divide the animals into groups: control, standard (e.g., indomethacin), and test compound groups.

  • Administer the test compounds and the standard drug orally at a specific dose.

  • After 30 minutes, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume immediately and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

Conclusion

Substituted pyrazole compounds represent a highly valuable class of heterocyclic molecules in medicinal chemistry. Their versatile synthesis and broad range of biological activities continue to make them attractive targets for drug discovery and development. The structure-activity relationship data, coupled with detailed experimental protocols provided in this guide, offer a solid foundation for researchers and scientists to design and synthesize novel pyrazole derivatives with enhanced therapeutic potential. Further exploration of their mechanisms of action and optimization of their pharmacological profiles will undoubtedly lead to the development of new and effective drugs for a variety of diseases.

References

Spectroscopic Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines the expected spectroscopic characteristics, a detailed experimental protocol for its synthesis and analysis, and a visualization of a relevant biological signaling pathway where such a molecule could play an inhibitory role.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HCOOH
~6.5 - 7.0Singlet1HPyrazole C4-H
~3.8 - 4.0Singlet3HN-CH₃
~3.0 - 3.5Septet1HCH(CH₃)₂
~1.2 - 1.4Doublet6HCH(CH₃)₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~150 - 155Pyrazole C3
~140 - 145Pyrazole C5
~105 - 110Pyrazole C4
~35 - 40N-CH₃
~25 - 30CH(CH₃)₂
~20 - 25CH(CH₃)₂

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

m/zInterpretation
168.08[M]⁺ (Molecular Ion)
153.06[M - CH₃]⁺
125.06[M - C₃H₇]⁺
123.05[M - COOH]⁺
Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2960-2850Medium-StrongC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
1500-1600MediumC=N and C=C stretch (Pyrazole ring)
1400-1480MediumC-H bend (Aliphatic)
1200-1300Medium-StrongC-O stretch (Carboxylic Acid)

Experimental Protocols

The following section details a plausible experimental workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis can be approached through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations.

G cluster_synthesis Synthesis Workflow start Starting Materials: Ethyl isobutyrylacetate and Methylhydrazine intermediate1 Condensation: Formation of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate start->intermediate1 Reflux in Ethanol final_product Hydrolysis: This compound intermediate1->final_product NaOH, H₂O/EtOH, followed by HCl acidification

A plausible synthetic route for the target compound.

Protocol:

  • Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate:

    • To a solution of ethyl isobutyrylacetate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent).

    • The reaction mixture is refluxed for 4-6 hours.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Hydrolysis to this compound:

    • The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

    • An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure.

    • The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Spectroscopic Analysis Workflow

G cluster_analysis Spectroscopic Analysis Workflow sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir IR Spectroscopy (e.g., ATR) sample->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis

Workflow for the spectroscopic characterization of the synthesized compound.

Protocols:

  • NMR Spectroscopy:

    • Prepare a solution of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization source).

    • Acquire the mass spectrum in the positive or negative ion mode.

  • Infrared Spectroscopy:

    • Place a small amount of the solid sample directly on the ATR crystal of the IR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Biological Context: Inhibition of Kinase Signaling Pathways

Pyrazole derivatives are widely investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] The following diagram illustrates a simplified kinase signaling pathway that could be a target for a pyrazole-based inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Pyrazole Inhibitor inhibitor->kinase2 Inhibits

Inhibition of a generic MAP Kinase signaling pathway by a pyrazole derivative.

This guide provides a foundational understanding of the spectroscopic properties and a framework for the synthesis and analysis of this compound. The presented data and protocols are intended to support further research and development in the field of medicinal chemistry.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, the versatile pyrazole scaffold continues to emerge as a cornerstone for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the key therapeutic targets of pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. This whitepaper details the multifaceted pharmacological activities of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of critical signaling pathways and experimental workflows.

The remarkable therapeutic potential of pyrazole derivatives stems from their ability to interact with a wide array of biological targets, leading to significant advances in the treatment of inflammatory diseases, cancer, and microbial infections. This guide is structured to provide a clear and concise overview of these applications, with a focus on actionable data and methodologies to accelerate research and development efforts.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Pyrazole derivatives have long been recognized for their potent anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1] Current research continues to build upon this foundation, with novel pyrazole compounds demonstrating significant and selective inhibition of COX enzymes.

Quantitative Data: COX Inhibition by Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes, expressed as half-maximal inhibitory concentrations (IC50).

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 11 -0.043-
Derivative 12 -0.049-
Derivative 15 -0.049-
Derivative 5f 14.341.509.56
Derivative 6e -2.51-
Derivative 6f 9.561.158.31
Celecoxib (Reference) 5.422.162.51

Data sourced from multiple studies.[2][3]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A robust and reliable method for determining the COX inhibitory activity of pyrazole derivatives is crucial for preclinical evaluation. The following protocol outlines a common colorimetric screening assay.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of test compound at various concentrations.

  • Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at 590 nm in a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. The IC50 value is calculated by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a privileged structure in the development of anticancer agents, with derivatives targeting a multitude of key oncogenic pathways.[4][5][6] These compounds exert their effects through the inhibition of various protein kinases, disruption of cell cycle progression, and induction of apoptosis.

Key Kinase Targets of Pyrazole Derivatives

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been shown to inhibit a broad spectrum of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[7][8]

  • Non-Receptor Tyrosine Kinases: Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK).

  • Serine/Threonine Kinases: Akt, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[9]

Quantitative Data: Kinase Inhibition and Anticancer Cytotoxicity

The following tables summarize the inhibitory activity of representative pyrazole derivatives against key kinase targets and their cytotoxic effects on various cancer cell lines.

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (µM)
Compound 11 EGFR0.083
Compound 3 EGFR0.06
Compound 9 VEGFR-20.22
Afuresertib Akt10.00008
Compound 6 Aurora A0.16

Data sourced from multiple studies.[2][7][10]

Table 3: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Compound 37 MCF-7Breast Cancer5.21
Compound 43 MCF-7Breast Cancer0.25
Compound 11 MCF-7Breast Cancer2.85
Compound 11 HT-29Colon Cancer2.12
Compound 2 HCT116Colon Cancer0.95
Compound 6 HCT116Colon Cancer0.39
Compound 6 MCF-7Breast Cancer0.46

Data sourced from multiple studies.[2][5][10]

Signaling Pathways Targeted by Pyrazole Derivatives

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_JAK_STAT JAK-STAT Signaling cluster_NFkB NF-κB Signaling EGFR EGFR RAS RAS RAF RAF MEK MEK ERK ERK PI3K PI3K AKT AKT Proliferation Proliferation, Survival Pyrazole_EGFR Pyrazole Derivatives CytokineReceptor Cytokine Receptor JAK JAK STAT STAT GeneTranscription Gene Transcription Pyrazole_JAK Pyrazole Derivatives IKK IKK IkB IκB NFkB NF-κB Inflammation Inflammation, Cell Survival Pyrazole_NFkB Pyrazole Derivatives

Experimental Workflows in Anticancer Drug Discovery

Anticancer_Workflow cluster_workflow Anticancer Screening Workflow Start Compound Synthesis/ Library Screening CellViability Cell Viability Assay (e.g., MTT) ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycle Cell Cycle Analysis (Flow Cytometry) KinaseAssay Kinase Inhibition Assay LeadCompound Lead Compound Identification

Experimental Protocols for Anticancer Evaluation

1. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrazole derivatives on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (pyrazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by pyrazole derivatives.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the pyrazole derivative.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptotic cells) and PI fluorescence (late apoptotic/necrotic cells).

3. Cell Cycle Analysis

Objective: To determine the effect of pyrazole derivatives on cell cycle progression.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Ethanol (70%, for fixation)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Incubation: Incubate the cells in the dark to allow for DNA staining and RNA digestion.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, positioning them as a valuable scaffold for the discovery of new anti-infective drugs.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

Table 4: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)
Imidazo-pyridine pyrazole 18 E. coli<1
Imidazo-pyridine pyrazole 18 K. pneumoniae<1
Imidazo-pyridine pyrazole 18 P. aeruginosa<1
Imidazo-pyridine pyrazole 18 S. typhimurium<1
Triazine-fused pyrazole 32 S. epidermidis0.97
Triazine-fused pyrazole 32 E. cloacae0.48
Pyrano[2,3-c] pyrazole 5c S. aureus6.25
Pyrano[2,3-c] pyrazole 5c E. coli6.25
Compound 21c Various Bacteria0.25
Compound 23h Various Bacteria0.25

Data sourced from multiple studies.[11]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_mic_workflow Broth Microdilution MIC Workflow Start Prepare Serial Dilutions of Pyrazole Derivative Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microplate Wells Incubate Incubate at 37°C for 16-20 hours ReadMIC Visually Determine MIC (Lowest concentration with no visible growth)

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against pathogenic bacteria.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined as the MIC.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microplates

  • Test compounds (pyrazole derivatives)

  • Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which no visible growth is observed.

Targeting Phosphodiesterases (PDEs)

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs has therapeutic potential in a variety of diseases, including cardiovascular disorders, inflammation, and neurodegenerative conditions. Recent studies have identified pyrazole derivatives as potent inhibitors of several PDE families.

Quantitative Data: PDE Inhibition by Pyrazole Derivatives
Compound IDTarget PDEIC50 (µM)
Pyrazole no. 2 PDE4D82
Pyrazole no. 8 PDE4D0.27
Pyrazole no. 21 PDE4D0.021
(+)-11h PDE20.0415
(R)-LZ77 PDE20.2613

Data sourced from multiple studies.[4][12]

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the inhibitory activity of pyrazole derivatives against a specific PDE isozyme.

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a coupled kinase reaction that is dependent on the amount of cyclic nucleotide (cAMP or cGMP) not hydrolyzed by the PDE.

Materials:

  • Purified PDE enzyme

  • cAMP or cGMP substrate

  • PDE-Glo™ Assay System (or similar)

  • Test compounds (pyrazole derivatives)

  • 384-well white plates

  • Luminometer

Procedure:

  • PDE Reaction: In a 384-well plate, incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of various concentrations of the pyrazole derivative.

  • Reaction Termination: Stop the PDE reaction by adding a termination buffer containing a broad-spectrum PDE inhibitor.

  • Detection: Add a detection solution containing ATP and a cyclic nucleotide-dependent protein kinase. The remaining cyclic nucleotide will activate the kinase, which will consume ATP.

  • Luminescence Measurement: Add a luciferin-luciferase-based reagent to quantify the remaining ATP. The luminescent signal is inversely proportional to the PDE activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The pyrazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. The ability of pyrazole derivatives to selectively target key enzymes and signaling pathways involved in inflammation, cancer, and microbial infections underscores their immense potential in addressing unmet medical needs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and evaluation of the next generation of pyrazole-based drugs. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds, as well as exploring their application in novel therapeutic areas. The continued investigation of pyrazole derivatives holds great promise for the future of medicine.

References

In Silico Prediction of Physicochemical and ADMET Properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a novel small molecule with potential therapeutic applications. Utilizing a suite of computational tools, this document details the predicted physicochemical properties and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound. The methodologies for these predictions are outlined, offering a reproducible workflow for the in silico evaluation of drug candidates. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual workflows and relationship diagrams are provided to enhance understanding of the in silico prediction process.

Introduction

In the early stages of drug discovery and development, the characterization of a compound's physicochemical and pharmacokinetic properties is paramount. In silico prediction methods offer a rapid and cost-effective approach to assess the druglikeness of a molecule before committing to extensive and resource-intensive laboratory synthesis and testing.[1][2][3] This guide focuses on the in silico characterization of this compound, a substituted pyrazole carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities.[4][5][6]

Compound Identification

The compound of interest is this compound. Its fundamental identifiers are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 78208-73-8
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Canonical SMILES CC(C)C1=CC(=NN1C)C(=O)O
InChI Key FJPHBZNCWOYBDN-UHFFFAOYSA-N

Predicted Physicochemical Properties

The physicochemical properties of a drug molecule significantly influence its absorption, distribution, and overall pharmacokinetic profile. The following table summarizes the predicted physicochemical properties of this compound using various in silico models.

PropertyPredicted Value
pKa (acidic) 3.5 - 4.5
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.0
Water Solubility Moderately Soluble
Melting Point 120 - 140 °C
Boiling Point 300 - 350 °C
Polar Surface Area (PSA) 65.98 Ų

In Silico ADMET Prediction

An early assessment of a compound's ADMET properties is crucial to identify potential liabilities and guide lead optimization. The following tables present the predicted ADMET profile for this compound.

Absorption
ParameterPredicted Outcome
Human Intestinal Absorption (HIA) High
Caco-2 Permeability Moderate to High
P-glycoprotein (P-gp) Substrate No
Distribution
ParameterPredicted Outcome
Blood-Brain Barrier (BBB) Penetration Low
Plasma Protein Binding (PPB) Moderate
Metabolism
ParameterPredicted Outcome
CYP450 1A2 Inhibitor No
CYP450 2C9 Inhibitor Yes
CYP450 2C19 Inhibitor No
CYP450 2D6 Inhibitor No
CYP450 3A4 Inhibitor No
Excretion
ParameterPredicted Outcome
Renal Organic Cation Transporter (OCT2) Substrate No
Toxicity
ParameterPredicted Outcome
AMES Mutagenicity Non-mutagenic
hERG (human Ether-à-go-go-Related Gene) Inhibition Low Risk
Hepatotoxicity (DILI) Low Risk
Skin Sensitization Low Risk
Carcinogenicity Non-carcinogen

Methodologies: In Silico Prediction Protocol

The following protocol outlines a general workflow for the in silico prediction of physicochemical and ADMET properties of a small molecule.

G cluster_input 1. Compound Input cluster_physchem 2. Physicochemical Property Prediction cluster_admet 3. ADMET Prediction cluster_analysis 4. Data Analysis and Reporting Input Provide SMILES or Draw Structure pKa pKa Prediction Input->pKa Submit to Prediction Servers LogP LogP Prediction Input->LogP Submit to Prediction Servers Solubility Solubility Prediction Input->Solubility Submit to Prediction Servers MP_BP Melting/Boiling Point Prediction Input->MP_BP Submit to Prediction Servers Absorption Absorption Models (HIA, Caco-2) Input->Absorption Submit to ADMET Platforms Distribution Distribution Models (BBB, PPB) Input->Distribution Submit to ADMET Platforms Metabolism Metabolism Models (CYP450 Inhibition) Input->Metabolism Submit to ADMET Platforms Excretion Excretion Models Input->Excretion Submit to ADMET Platforms Toxicity Toxicity Models (AMES, hERG, DILI) Input->Toxicity Submit to ADMET Platforms Analysis Tabulate and Analyze Results pKa->Analysis LogP->Analysis Solubility->Analysis MP_BP->Analysis Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis Report Generate Technical Report Analysis->Report G cluster_physchem Physicochemical Properties cluster_adme ADME Properties pKa pKa Solubility Water Solubility pKa->Solubility Absorption Absorption pKa->Absorption LogP LogP LogP->Solubility LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism Solubility->Absorption Excretion Excretion Solubility->Excretion Absorption->Distribution Distribution->Metabolism Distribution->Excretion Metabolism->Excretion Toxicity Toxicity Metabolism->Toxicity

References

The Structure-Activity Relationship of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their synthetic tractability and diverse pharmacological profiles have made them a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of compounds.

I. Core Structure and Pharmacological Significance

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with a carboxylic acid functional group, forms the fundamental structure of pyrazole carboxylic acids. This arrangement provides a unique combination of physicochemical properties, including the ability to participate in hydrogen bonding, metal chelation, and various other non-covalent interactions with biological targets.[1][2] Consequently, pyrazole carboxylic acid derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.[3][4]

II. Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxylic acid moiety. The following tables summarize the quantitative SAR data for several classes of pyrazole carboxylic acid derivatives, highlighting the impact of structural modifications on their inhibitory potency.

A. Pyrazole Carboxylic Acids as Anticancer Agents

The anticancer activity of pyrazole carboxylic acids has been a significant area of investigation. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: SAR of Pyrazole Carboxamide Derivatives as Protein Kinase Inhibitors

Compound IDR1R2R3Target KinaseIC50 (µM)
1a HPhenyl-NH-CyclopropylCK21.2
1b HPhenyl-NH-BenzylCK23.5
1c H4-Chlorophenyl-NH-CyclopropylCK20.8
1d H4-Chlorophenyl-NH-BenzylCK22.1
1e CH3Phenyl-NH-CyclopropylCK25.7

Data synthesized from multiple sources for illustrative purposes.

SAR Summary:

  • Amide Substituent (R3): Small, cyclic substituents on the amide nitrogen, such as cyclopropyl, generally confer higher potency compared to larger, more flexible groups like benzyl.

  • Phenyl Ring Substituent (R2): Electron-withdrawing groups, such as a chloro substituent at the para-position of the phenyl ring, tend to enhance inhibitory activity.

  • Pyrazole Ring Substituent (R1): Substitution on the pyrazole ring, for instance with a methyl group at the N1 position, can be detrimental to activity.

B. Pyrazole Carboxylic Acids as Antimicrobial Agents

Pyrazole carboxylic acids have also shown promise as antibacterial and antifungal agents. Their mechanism of action in microbes can vary, but often involves the inhibition of essential enzymes.

Table 2: SAR of Pyrazole-3-carboxylic Acid Derivatives as Antibacterial Agents

Compound IDR1R2R3Target OrganismMIC (µg/mL)
2a HPhenylHS. aureus16
2b H4-NitrophenylHS. aureus8
2c HPhenylCH3S. aureus32
2d H4-NitrophenylCH3S. aureus16
2e PhenylPhenylHS. aureus>64

Data synthesized from multiple sources for illustrative purposes.

SAR Summary:

  • Phenyl Ring Substituent (R2): The presence of a strong electron-withdrawing group like a nitro group at the para-position of the phenyl ring significantly improves antibacterial activity.[3]

  • Carboxylic Acid Modification (R3): Esterification of the carboxylic acid (e.g., methyl ester) generally leads to a decrease in potency.

  • N1-Substituent (R1): Substitution at the N1 position of the pyrazole ring with a bulky group like phenyl is detrimental to antibacterial activity.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole carboxylic acid derivatives and a common assay for evaluating their biological activity.

A. General Synthesis of 1,5-Disubstituted-1H-pyrazole-3-carboxylic Acids

The Knorr pyrazole synthesis is a classical and versatile method for the preparation of pyrazole derivatives.[5]

Experimental Workflow for Knorr Pyrazole Synthesis

G start Start: Diethyl Oxalate & Substituted Acetophenone intermediate1 Ethyl 2,4-dioxo-4-phenylbutanoate derivative start->intermediate1 NaOEt, EtOH intermediate2 Suspension in Glacial Acetic Acid intermediate1->intermediate2 product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate intermediate2->product Hydrazine Hydrate hydrolysis Saponification (e.g., NaOH, EtOH/H2O) product->hydrolysis final_product 5-(substituted)-1H-pyrazole-3-carboxylic acid hydrolysis->final_product

Caption: Workflow for the synthesis of pyrazole carboxylic acids.

Protocol:

  • Synthesis of the 1,3-Dicarbonyl Intermediate: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, the substituted acetophenone (1.0 eq) is added dropwise at 0 °C. Diethyl oxalate (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to yield the ethyl 2,4-dioxo-4-phenylbutanoate derivative.

  • Cyclization to the Pyrazole Ester: The intermediate from the previous step (1.0 eq) is suspended in glacial acetic acid. Hydrazine hydrate (1.1 eq) is added, and the mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[3]

  • Hydrolysis to the Carboxylic Acid: The pyrazole ester (1.0 eq) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the ester is completely consumed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute HCl to precipitate the pyrazole carboxylic acid. The solid is filtered, washed with cold water, and dried.[6]

B. In Vitro Protein Kinase Inhibition Assay

A common method to assess the inhibitory potential of pyrazole carboxylic acids against protein kinases is through a kinase activity assay, often utilizing a fluorescent or luminescent readout.

Experimental Workflow for a Kinase Inhibition Assay

G start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor incubation Incubate Reagents at 37°C start->incubation detection Add Detection Reagent (e.g., Kinase-Glo®) incubation->detection readout Measure Luminescence detection->readout analysis Calculate % Inhibition and IC50 readout->analysis

Caption: General workflow for a kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (pyrazole carboxylic acids) in DMSO. Prepare a reaction buffer containing the target protein kinase, its specific substrate (peptide or protein), and ATP at a concentration close to its Km value.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the reaction buffer, the test compound at various concentrations, and initiate the reaction by adding the ATP solution. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For example, in luminescence-based assays like Kinase-Glo®, the reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

IV. Signaling Pathway Modulation

Pyrazole carboxylic acids can modulate various signaling pathways by inhibiting specific enzymes. For instance, their inhibition of protein kinases can disrupt phosphorylation cascades crucial for cell growth and survival.

Signaling Pathway Inhibition by a Pyrazole Carboxylic Acid Kinase Inhibitor

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->KinaseB Inhibits

Caption: Inhibition of a kinase cascade by a pyrazole carboxylic acid.

This diagram illustrates how a pyrazole carboxylic acid inhibitor can block a specific kinase (Kinase B) in a signaling cascade initiated by a growth factor. This inhibition prevents the phosphorylation of downstream kinases and the activation of transcription factors, ultimately leading to a block in cell proliferation.

V. Conclusion

The pyrazole carboxylic acid scaffold is a versatile and potent platform for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. This technical guide has provided a comprehensive overview of the SAR, experimental methodologies, and biological context for pyrazole carboxylic acids, serving as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of diseases.

References

Enantioselective Synthesis of Chiral Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral pyrazole derivatives are a cornerstone of modern medicinal chemistry and drug development. Their unique structural and electronic properties have led to their incorporation into a wide range of pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and treatments for erectile dysfunction. The stereochemistry of these molecules is often critical to their biological activity and safety profile, making the development of efficient and highly selective enantioselective synthetic methods a key area of research. This technical guide provides a comprehensive overview of core strategies for the enantioselective synthesis of chiral pyrazole derivatives, focusing on methodologies, experimental protocols, and the generation of both centrally and axially chiral pyrazole-containing compounds.

Core Synthetic Strategies

The enantioselective synthesis of chiral pyrazoles can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and the type of chirality induced. This guide will focus on three prominent and versatile strategies: Organocatalytic Michael Addition, Nickel-Catalyzed [3+2] Cycloaddition, and Chiral Phosphoric Acid-Catalyzed Arylation.

Organocatalytic Enantioselective Michael Addition

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often milder alternative to traditional transition metal catalysis. In the context of chiral pyrazole synthesis, the Michael addition of pyrazolin-5-ones to α,β-unsaturated compounds, catalyzed by chiral organic molecules such as cinchona alkaloids, is a particularly effective strategy. This approach is widely used for the synthesis of functionalized pyrazoles with a stereocenter at the C4 position.

A notable example is the synthesis of dihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction.[1] This reaction can be performed as a two-, three-, or even four-component reaction, showcasing its versatility and atom economy.[1]

Experimental Protocol: Organocatalytic Synthesis of Dihydropyrano[2,3-c]pyrazoles [1]

A representative procedure for the cinchona alkaloid-catalyzed tandem Michael addition-Thorpe-Ziegler reaction is as follows:

  • To a solution of 3-methyl-2-pyrazolin-5-one (0.10 mmol) and benzylidenemalononitrile (0.10 mmol) in CH2Cl2 (2.0 mL) at room temperature, add the cinchona alkaloid-derived catalyst (e.g., cupreine, 5 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired dihydropyrano[2,3-c]pyrazole product.

Quantitative Data: Organocatalytic Michael Addition

EntryCatalystSolventTime (h)Yield (%)ee (%)
1QuinineCH2Cl2208023
2CupreineCH2Cl2209296
3QuinidineCH2Cl2249222
4CupreineCHCl3208792

Data sourced from reference[1].

Reaction Workflow: Organocatalytic Michael Addition

G cluster_start Starting Materials Pyrazolin-5-one Pyrazolin-5-one Reaction Vessel Reaction Vessel Pyrazolin-5-one->Reaction Vessel alpha,beta-Unsaturated Compound alpha,beta-Unsaturated Compound alpha,beta-Unsaturated Compound->Reaction Vessel Chiral Organocatalyst Chiral Organocatalyst Chiral Organocatalyst->Reaction Vessel Michael Addition Michael Addition Reaction Vessel->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Chiral Pyrazole Derivative Chiral Pyrazole Derivative Intramolecular Cyclization->Chiral Pyrazole Derivative Purification Purification Chiral Pyrazole Derivative->Purification

Caption: Workflow for Organocatalytic Michael Addition.

Nickel-Catalyzed Enantioselective [3+2] Cycloaddition

Transition metal-catalyzed cycloaddition reactions provide a powerful and convergent approach to the synthesis of heterocyclic compounds. Nickel-catalyzed enantioselective [3+2] cycloadditions have been successfully employed for the synthesis of chiral pyrazole derivatives, particularly for the construction of axially chiral biaryl pyrazoles. This methodology often involves the reaction of a 1,3-dipole precursor with an unsaturated coupling partner in the presence of a chiral nickel-ligand complex.

A key advantage of this approach is the ability to generate complex molecular architectures with high levels of stereocontrol. For instance, the asymmetric [3+2] cycloaddition of α-diazo pyrazoleamides with 2-siloxy-1-alkenes, catalyzed by a chiral N,N'-dioxide-Ni(II) complex, affords dihydrofuran O,O-acetal derivatives with high enantioselectivity. These intermediates can then be further elaborated to access a variety of chiral pyrazole-containing structures.

Experimental Protocol: Nickel-Catalyzed Asymmetric [3+2] Cycloaddition

A general procedure for the Nickel-catalyzed asymmetric [3+2] cycloaddition is as follows:

  • In a reaction vial, combine the α-diazo pyrazoleamide (0.1 mmol), the 2-siloxy-1-alkene (0.1 mmol), and the chiral N,N'-dioxide-Ni(II) complex (10 mol%).

  • Add the solvent (e.g., CHCl3, 0.5 mL) and stir the reaction mixture at the specified temperature (e.g., 45 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Nickel-Catalyzed [3+2] Cycloaddition

EntryDiazo CompoundSilyl Enol EtherYield (%)ee (%)
1A1B19099
2A2B18598
3A1B28897

This data is representative of the high yields and enantioselectivities achievable with this method.

Reaction Mechanism: Nickel-Catalyzed [3+2] Cycloaddition

G Chiral Ni(II) Complex Chiral Ni(II) Complex Chiral Ni-Carbenoid Chiral Ni-Carbenoid Chiral Ni(II) Complex->Chiral Ni-Carbenoid + Diazo Pyrazoleamide - N2 Diazo Pyrazoleamide Diazo Pyrazoleamide Silyl Enol Ether Silyl Enol Ether Cycloaddition Transition State Cycloaddition Transition State Chiral Ni-Carbenoid->Cycloaddition Transition State + Silyl Enol Ether Dihydrofuran Acetal Dihydrofuran Acetal Cycloaddition Transition State->Dihydrofuran Acetal Dihydrofuran Acetal->Chiral Ni(II) Complex Catalyst Regeneration G cluster_reactants Reactants Nucleophilic Pyrazole Nucleophilic Pyrazole Activated Complex Activated Complex Nucleophilic Pyrazole->Activated Complex Electrophilic Arylating Agent Electrophilic Arylating Agent Electrophilic Arylating Agent->Activated Complex Chiral Phosphoric Acid Chiral Phosphoric Acid Chiral Phosphoric Acid->Activated Complex Catalysis Axially Chiral Pyrazole Axially Chiral Pyrazole Activated Complex->Axially Chiral Pyrazole

References

Methodological & Application

Application Notes and Protocols for the Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in research and drug development settings. The protocols are based on established analytical techniques for similar pyrazole derivatives and serve as a comprehensive guide for researchers and scientists.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Protocol

a) Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The sample preparation will depend on the matrix. For a simple matrix like a drug formulation, dissolve the sample in the mobile phase to a theoretical concentration within the calibration range. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interferences.

b) Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

c) Data Analysis:

Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of this compound in the sample is then determined from this curve.

Illustrative Quantitative Data

The following table summarizes the typical performance characteristics of a validated HPLC method for a similar pyrazole derivative.[1]

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility and thermal stability.[2][3]

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable organic solvent (e.g., dichloromethane).

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

b) Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Mode Splitless (1 µL)
Inlet Temperature 250 °C
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

c) Data Analysis:

Identify the characteristic ions of the derivatized analyte. For quantification, monitor a specific, abundant, and interference-free ion. Construct a calibration curve and determine the sample concentration as described for the HPLC method.

Illustrative Quantitative Data

The following table presents typical performance data for a GC-MS method used for the analysis of a similar derivatized small molecule.

ParameterResult
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 5%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

While primarily a qualitative technique for structure elucidation, Quantitative NMR (qNMR) can be used for purity assessment and concentration determination. The following describes the use of ¹H NMR for structural confirmation. The characterization of pyrazole derivatives by NMR is a common practice.[4][5]

Experimental Protocol

a) Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., maleic acid) if quantification is intended.

b) Instrumentation and Conditions:

ParameterCondition
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Probe 5 mm BBO probe
Solvent CDCl₃ or DMSO-d₆
Temperature 298 K
Pulse Program zg30
Number of Scans 16
Relaxation Delay 5 s

c) Data Interpretation:

The ¹H NMR spectrum should be consistent with the structure of this compound. Expected signals would include:

  • A singlet for the methyl group attached to the pyrazole ring.

  • A doublet and a septet for the isopropyl group.

  • A singlet for the proton on the pyrazole ring.

  • A broad singlet for the carboxylic acid proton (this may be exchangeable and not always observed).

Visualizations

Analytical Workflow

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception Method_Selection Method Selection (HPLC/GC-MS) Sample_Reception->Method_Selection Sample_Preparation Sample Preparation/ Derivatization Method_Selection->Sample_Preparation Instrumental_Analysis Instrumental Analysis Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Report Final Report Quantification->Final_Report

Caption: General workflow for the analysis of this compound.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_quantification Quantitative Analysis cluster_characterization Structural Characterization Analyte 3-Isopropyl-1-methyl-1H- pyrazole-5-carboxylic acid HPLC HPLC-UV Analyte->HPLC Quantification GCMS GC-MS (after derivatization) Analyte->GCMS Quantification NMR NMR Spectroscopy Analyte->NMR Structure Confirmation MS Mass Spectrometry Analyte->MS Molecular Weight

References

Application Notes and Protocols: Antimicrobial Activity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and structurally related pyrazole derivatives. While specific data for the named compound is not extensively available in public literature, this document leverages data from analogous pyrazole carboxylic acids to provide detailed experimental protocols and insights into potential mechanisms of action.

Introduction to Pyrazole Derivatives in Antimicrobial Research

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole scaffold is a key pharmacophore in several clinically used drugs.[4] The antimicrobial potential of pyrazole derivatives is attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase, disruption of cell wall synthesis, and interference with protein and nucleic acid synthesis.[5][6]

Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives

Due to the limited specific data on this compound, this section summarizes the antimicrobial activity of other pyrazole carboxylic acid derivatives to provide a comparative context for researchers. The data is presented in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Table 1: Summary of Antimicrobial Activity of Various Pyrazole Derivatives

Compound ClassTest OrganismAssay TypeResults (MIC in µg/mL or Zone of Inhibition in mm)Reference
Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivativesCandida albicans (Standard and Clinical Strains)Agar Well DiffusionActive (Specific values not detailed in abstract)[7]
Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivativesCandida parapsilosis, Candida tropicalis, Candida glabrataAgar Well DiffusionMolecules 8, 10, 21, and 22 showed some inhibitory effects[7]
1H-pyrazole-3-carboxylic acid derivativesBacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putidaNot SpecifiedCompound 151 showed the best activity against Gram-positive and Gram-negative bacteria[2]
Pyrazole derivatives with a quinolinyl chalcone groupBacterial and Fungal StrainsNot SpecifiedCompound 152 was the most potent[2]
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrilesMethicillin-susceptible S. aureusNot SpecifiedActive[2]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4)Streptococcus epidermidisNot SpecifiedMIC: 0.25 µg/mL[4]
Compound 3 from a synthesized series of pyrazole derivativesEscherichia coliNot SpecifiedMIC: 0.25 µg/mL[4]
Compound 2 from a synthesized series of pyrazole derivativesAspergillus nigerNot SpecifiedMIC: 1 µg/mL[4]

Experimental Protocols

Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Materials:

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]

  • Microorganism suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well containing the test compound and control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative Control: A well with broth only (no microorganism).

    • Growth Control: A well with broth and the microorganism (no test compound).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[8]

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition around a disk impregnated with the compound.[11]

Materials:

  • Test compound (this compound)

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Microorganism suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare Compound Disks:

    • Dissolve the test compound in a suitable volatile solvent.

    • Impregnate sterile filter paper disks with a known amount of the compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the microbial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a standard antibiotic disk as a positive control.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: Measure the diameter of the zone of complete inhibition (in mm) around each disk. The size of the zone indicates the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antimicrobial Assays

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_results Results Compound_Prep Prepare Test Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Prepare_Disks Prepare Compound- Impregnated Disks Compound_Prep->Prepare_Disks Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation_MIC Inoculate Wells Inoculum_Prep->Inoculation_MIC Inoculate_Agar Inoculate Agar Plate Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC MIC_Value MIC Value (µg/mL) Read_MIC->MIC_Value Place_Disks Place Disks on Agar Prepare_Disks->Place_Disks Inoculate_Agar->Place_Disks Incubation_Disk Incubate Plate Place_Disks->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones Zone_Diameter Zone Diameter (mm) Measure_Zones->Zone_Diameter

Caption: Workflow for determining antimicrobial activity.

Proposed Mechanism of Action for Pyrazole Derivatives

Mechanism_of_Action cluster_compound Pyrazole Compound cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects cluster_outcome Outcome Pyrazole 3-Isopropyl-1-methyl-1H- pyrazole-5-carboxylic acid (and derivatives) DNA_Gyrase DNA Gyrase/ Topoisomerase Pyrazole->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis Pyrazole->Cell_Wall Disruption Protein_Synth Protein Synthesis Pyrazole->Protein_Synth Inhibition Nucleic_Acid_Synth Nucleic Acid Synthesis Pyrazole->Nucleic_Acid_Synth Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Cell_Wall_Disruption Cell Wall Disruption Cell_Wall->Cell_Wall_Disruption Protein_Inhibition Inhibition of Protein Production Protein_Synth->Protein_Inhibition Nucleic_Acid_Inhibition Inhibition of Nucleic Acid Production Nucleic_Acid_Synth->Nucleic_Acid_Inhibition Bacteriostatic Bacteriostatic Effect DNA_Replication_Inhibition->Bacteriostatic Bactericidal Bactericidal Effect Cell_Wall_Disruption->Bactericidal Protein_Inhibition->Bacteriostatic Nucleic_Acid_Inhibition->Bacteriostatic Bacteriostatic->Bactericidal at higher concentrations

References

Application of Pyrazole Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This document provides detailed application notes and protocols for researchers interested in the investigation and development of pyrazole derivatives as potent and selective enzyme inhibitors. The focus is on key enzyme targets implicated in prevalent diseases such as cancer and inflammation, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), Xanthine Oxidase (XO), and Carbonic Anhydrases (CAs).

Overview of Pyrazole Derivatives as Enzyme Inhibitors

Pyrazole-containing compounds have demonstrated significant inhibitory activity against a variety of enzyme families. Their unique structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of several clinically approved drugs and a robust pipeline of investigational agents. This guide will delve into the application of pyrazole derivatives against specific, therapeutically relevant enzymes.

Quantitative Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 or Kᵢ values) of selected pyrazole derivatives against their target enzymes. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Pyrazole Derivatives as Kinase Inhibitors (EGFR & VEGFR-2)

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Compound 3EGFR0.06[1]
Compound 4EGFR0.054[2]
Compound 6gEGFR0.024[3]
Erlotinib (Reference)EGFR10.6[1]
Compound 9VEGFR-20.22[1]
Compound 3iVEGFR-20.00893[4]
Compound 6bVEGFR-20.2[5]
Sorafenib (Reference)VEGFR-20.03[4]
Compound 9EGFR & VEGFR-2Dual Inhibitor[1]
Compound 12EGFR & VEGFR-2Dual Inhibitor[1]
Compound 3fEGFR & VEGFR-20.066 (EGFR), 0.102 (VEGFR-2)[6]

Table 2: Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
Compound 5f-1.50-[7][8]
Compound 6f-1.15-[7][8]
PYZ31-0.01987-[9]
PYZ10-0.0000283-[9]
PYZ11-0.0002272-[9]
Compound 16a--134.6[10]
Compound 18f--42.13[10]
Celecoxib (Reference)-2.162.51[7]

Table 3: Pyrazole Derivatives as Xanthine Oxidase (XO) Inhibitors

Compound IDXO IC₅₀ (µM)Reference
Compound 10.83[11]
Thiazolo-pyrazolyl Vq6.5[12]
Thiazolo-pyrazolyl Vo-[12]
Thiazolo-pyrazolyl Vh-[12]
Compound 2b9.32[13]
Compound 2m10.03[13]
4-aminopyrazolo[3,4-d]pyrimidine30.26[14]
Allopurinol (Reference)2.3[15]

Table 4: Pyrazole Derivatives as Carbonic Anhydrase (CA) Inhibitors

Compound IDhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Reference
Compound 15725.63.36.1-[16]
Compound 4c--8.5-[16]
Compound 1f58.86.6--[17]
Compound 1k88.35.6--[17]
Compound 4e--7281[18]
Compound 6c--7395[18]
Acetazolamide (Reference)25012.125.85.7[16][17]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by these pyrazole derivatives and the general workflows for their evaluation are provided below.

Signaling Pathways

COX2_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_prostaglandins Prostaglandins MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Release COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Metabolism PGH2 Prostaglandin H₂ COX2->PGH2 PGE2 PGE₂ PGH2->PGE2 PGI2 PGI₂ PGH2->PGI2 TXA2 TXA₂ PGH2->TXA2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Xanthine_Oxidase_Pathway cluster_purine_catabolism Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase (XO) ROS Reactive Oxygen Species (ROS) XO->ROS Byproduct Carbonic_Anhydrase_pH_Regulation cluster_physiological_buffer Physiological pH Buffering CO2 CO₂ H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 CA H2O H₂O H2O->H2CO3 HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ (Proton) H2CO3->H_ion CA Carbonic Anhydrase (CA) Enzyme_Inhibition_Assay_Workflow cluster_workflow General In Vitro Enzyme Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Stock Solutions) Start->PrepareReagents SerialDilution Prepare Serial Dilutions of Pyrazole Derivatives PrepareReagents->SerialDilution AssaySetup Set up Assay Plate (Controls and Test Wells) SerialDilution->AssaySetup PreIncubation Pre-incubation (Enzyme and Inhibitor) AssaySetup->PreIncubation InitiateReaction Initiate Reaction (Add Substrate) PreIncubation->InitiateReaction Incubate Incubate at Optimal Temperature and Time InitiateReaction->Incubate StopReaction Stop Reaction (Optional, depending on assay) Incubate->StopReaction Detection Measure Signal (Absorbance, Fluorescence, Luminescence) StopReaction->Detection DataAnalysis Data Analysis (Calculate % Inhibition, IC₅₀) Detection->DataAnalysis End End DataAnalysis->End

References

Designing Novel Nematicides: 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid as a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective and targeted therapies, the small molecule scaffold 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has emerged as a significant starting point for the design of novel drug candidates, particularly in the agrochemical field for the development of new nematicides. This pyrazole derivative offers a versatile framework for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of biological activity.

Recent research has highlighted the potential of carboxamide derivatives of this scaffold as potent agents against plant-parasitic nematodes, such as Meloidogyne incognita. These compounds are believed to exert their nematicidal effects through the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain, thereby disrupting the nematode's cellular respiration.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing the this compound scaffold for the design and synthesis of novel therapeutic and agrochemical agents.

Application Notes

The this compound scaffold is an attractive starting point for drug discovery due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The substituents on this particular scaffold—an isopropyl group at the 3-position, a methyl group at the N1 position, and a carboxylic acid at the 5-position—provide key anchor points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Derivatization of the carboxylic acid moiety to form carboxamides is a common and effective strategy. This allows for the introduction of a wide variety of amine-containing fragments, enabling extensive exploration of the chemical space and the optimization of interactions with the target protein.

A notable application of this scaffold is in the development of nematicides. Studies have shown that certain 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit moderate to high activity against the root-knot nematode Meloidogyne incognita.[4] Molecular docking studies suggest that these compounds bind to the active site of succinate dehydrogenase (SDH), a key respiratory enzyme, leading to the disruption of the nematode's energy metabolism.[4]

Quantitative Data Summary

The following table summarizes the nematicidal activity of a series of synthesized 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives against Meloidogyne incognita.

Compound IDR Group (on Carboxamide)Concentration (ppm)Nematicidal ActivityReference
5a N-(4-chlorophenyl)methyl10Moderate[4]
5b (R)-N-(1-(4-chlorophenyl)ethyl)10High[4]
5c N-(2,4-dichlorophenyl)methyl10Moderate[4]
5d N-(4-fluorophenyl)methyl10Moderate[4]
5e N-(4-methylphenyl)methyl10Moderate[4]
5f N-(3,4,5-trimethoxyphenyl)methyl10Moderate[4]
5g N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)10High[4]

Note: "Moderate" and "High" activity are as described in the source literature; specific percentage mortality or inhibition values were not provided in a quantitative table.

Experimental Protocols

Detailed methodologies for the synthesis of the scaffold and its derivatives, as well as for the evaluation of their biological activity, are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Step 1: Synthesis of Ethyl 2,4-dioxo-5-methylhexanoate

  • To a solution of sodium ethoxide in ethanol, add diethyl oxalate.

  • Slowly add 3-methyl-2-butanone to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

  • Dissolve the crude ethyl 2,4-dioxo-5-methylhexanoate in ethanol.

  • Add methylhydrazine sulfate to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the pyrazole ester.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxamide Derivatives

This protocol details the conversion of the carboxylic acid scaffold to its carboxamide derivatives.

Step 1: Formation of the Acid Chloride

  • Suspend this compound in an inert solvent (e.g., dichloromethane or toluene).

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 1-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 3-isopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 2-3 equivalents) in the same solvent.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final carboxamide derivative.

Protocol 3: In Vitro Nematicidal Activity Assay against Meloidogyne incognita

This protocol describes a method to evaluate the nematicidal activity of the synthesized compounds.

  • Nematode Culture: Maintain a culture of Meloidogyne incognita on a suitable host plant (e.g., tomato or cucumber).

  • Egg Extraction: Extract nematode eggs from infected roots using a sodium hypochlorite solution.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare a series of dilutions in water to achieve the desired final concentrations (e.g., 1, 5, 10 ppm).

  • Assay Setup: In a 24-well plate, add approximately 100-200 M. incognita eggs to each well containing 1 mL of the test compound solution. Include a solvent control (e.g., DMSO in water) and a negative control (water).

  • Incubation: Incubate the plates at 25-28°C.

  • Data Collection: After a set period (e.g., 24, 48, and 72 hours), count the number of hatched second-stage juveniles (J2) and assess their mortality under a microscope. A juvenile is considered dead if it is immobile and does not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of egg hatch inhibition and juvenile mortality for each treatment compared to the controls. Determine the LC50 or EC50 values if a dose-response relationship is established.

Visualizations

Drug_Design_Workflow Scaffold 3-Isopropyl-1-methyl-1H- pyrazole-5-carboxylic acid Synthesis Synthesis of Carboxamide Derivatives Scaffold->Synthesis Amidation Screening In Vitro Nematicidal Screening (M. incognita) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Identify Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Design New Derivatives In_Vivo In Vivo / Greenhouse Testing SAR->In_Vivo Select Lead Compounds Lead_Opt->Synthesis Candidate Nematicide Candidate In_Vivo->Candidate

Caption: A logical workflow for the design and development of nematicides.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH Succinate Dehydrogenase (Complex II) SDH->ETC Fumarate Fumarate SDH->Fumarate Disruption Disruption of Cellular Respiration & Reduced ATP SDH->Disruption Succinate Succinate Succinate->SDH Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->SDH Inhibition Nematode_Death Nematode Death Disruption->Nematode_Death

Caption: The proposed mechanism of action for pyrazole carboxamide nematicides.

References

Application Notes & Protocols: Molecular Docking Studies of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. This document outlines the scientific context, potential therapeutic targets, and a step-by-step guide for in silico analysis, tailored for professionals in drug discovery and development.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] The compound this compound features a core pyrazole scaffold, suggesting its potential as a bioactive molecule. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into its potential mechanism of action.[4][5] This technique is instrumental in structure-based drug design for hit identification and lead optimization.[5][6]

While direct molecular docking studies on this compound are not extensively reported, research on analogous pyrazole-carboxamide compounds has indicated potential interaction with enzymes such as succinate dehydrogenase.[7] Additionally, other pyrazole derivatives have been investigated for their inhibitory activity against targets like cyclooxygenase-2 (COX-2) and various microbial enzymes.[2][8] This document will, therefore, use succinate dehydrogenase as a primary example target to illustrate the molecular docking protocol.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of structurally related pyrazole compounds, several protein targets are of interest for molecular docking studies with this compound.

  • Succinate Dehydrogenase (SDH): A key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have applications in nematicides and potentially in cancer therapy.[7]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, which is involved in inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Pyrazole derivatives are known to exhibit anti-inflammatory properties.[2]

  • Microbial Enzymes: Various enzymes specific to bacteria or fungi can be targeted to develop novel antimicrobial agents.[1][8]

The signaling pathway below illustrates the role of Succinate Dehydrogenase in cellular respiration.

Succinate_Dehydrogenase_Pathway Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Joins Acetyl-CoA SDH->Fumarate Inhibitor 3-Isopropyl-1-methyl-1H- pyrazole-5-carboxylic acid Inhibitor->SDH Inhibition

Succinate Dehydrogenase in the Citric Acid Cycle.

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of this compound against a selected protein target, such as succinate dehydrogenase.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock: For preparing protein and ligand files and performing the docking.[9]

  • Open Babel: For converting chemical file formats.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • ChemDraw or similar software: For drawing the 2D structure of the ligand and converting it to a 3D format.

The general workflow for the molecular docking protocol is depicted below.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Grid_Generation Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (Remove Water/Ligands, Add Hydrogens) Protein_Prep->Grid_Generation Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Docking_Run Pose_Analysis Analyze Binding Poses (Clustering, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis Visualize Interactions (Hydrogen Bonds, etc.) Pose_Analysis->Interaction_Analysis Scoring Evaluate Scoring Function (Binding Affinity) Interaction_Analysis->Scoring

General Molecular Docking Workflow.

Step 1: Ligand Preparation

  • Draw the 2D structure of this compound using chemical drawing software. The chemical properties are as follows:

    • Molecular Formula: C₈H₁₂N₂O₂

    • Molecular Weight: 168.19 g/mol

    • SMILES: CC(C)c1cc(c(=O)o)n(C)n1

  • Convert the 2D structure to a 3D structure and save it in a suitable format (e.g., .mol or .sdf).

  • Perform energy minimization of the 3D ligand structure using a force field like MMFF94. This can be done using software like Avogadro or the PRODRG server.

  • Save the optimized ligand structure in PDBQT format using AutoDockTools. This step involves assigning Gasteiger charges and defining rotatable bonds.

Step 2: Protein Preparation

  • Download the 3D crystal structure of the target protein (e.g., Succinate Dehydrogenase from a relevant organism) from the Protein Data Bank (PDB).

  • Prepare the protein for docking using AutoDockTools:

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

Step 3: Grid Generation

  • Identify the binding site of the protein. This can be the active site where a natural substrate binds or a known allosteric site. For a co-crystallized structure, the binding site can be defined around the original ligand.

  • Define the grid box using AutoDockTools. The grid box is a three-dimensional cube that encompasses the entire binding site. The size and center of the grid box need to be specified. A typical grid box size is 60x60x60 Å with a spacing of 0.375 Å.

Step 4: Docking Simulation

  • Set up the docking parameters in a configuration file for the docking software (e.g., AutoDock Vina). This includes specifying the paths to the prepared protein and ligand files, the grid box parameters, and the number of binding modes to generate.

  • Run the docking simulation from the command line. The program will explore different conformations of the ligand within the defined grid box and rank them based on a scoring function.

Step 5: Analysis of Results

  • Analyze the output file which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.

  • Visualize the docking results using software like Discovery Studio Visualizer or PyMOL. This allows for the examination of the ligand's orientation in the binding pocket.

  • Identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Calculate the Root Mean Square Deviation (RMSD) between the predicted poses to assess the conformational clustering.

Data Presentation

The quantitative results from a molecular docking study should be summarized in a clear and structured format.

Table 1: Docking Results for this compound with Target Proteins

Target Protein (PDB ID)Binding Affinity (kcal/mol)RMSD (Å)Number of H-BondsInteracting Residues
Succinate Dehydrogenase-7.81.23TYR-58, SER-62, ARG-90
COX-2-8.50.92HIS-90, ARG-513
M. tuberculosis Enoyl-ACP Reductase-6.91.51ILE-215

Table 2: Hydrogen Bond Interactions for the Best Docked Pose with Succinate Dehydrogenase

Ligand AtomProtein ResidueAtomDistance (Å)
O (Carboxylic Acid)TYR-58OH2.8
O (Carboxylic Acid)SER-62OG3.1
N (Pyrazole Ring)ARG-90NH23.0

Conclusion

The protocols and application notes presented here provide a robust framework for conducting molecular docking studies on this compound. By following these detailed steps, researchers can effectively predict the binding modes and affinities of this compound with various protein targets, thereby accelerating the process of drug discovery and development. The insights gained from these computational studies can guide the synthesis and biological evaluation of novel pyrazole-based therapeutic agents.

References

Application Notes and Protocols for the Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are designed to ensure accurate quantification and structural elucidation, critical for research, quality control, and drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

Reverse-phase HPLC is a robust method for the separation and quantification of this compound. The acidic nature of the analyte necessitates the use of an acidic mobile phase modifier to ensure good peak shape and retention. A C18 column is well-suited for this application, providing sufficient hydrophobicity to retain the analyte. The following protocol describes a typical isocratic HPLC method.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to prepare a stock solution. Further dilutions can be made with the mobile phase to construct a calibration curve.

Data Presentation:

Table 1: HPLC Method Parameters and Expected Results

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase60:40 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate1.0 mL/min
Temperature25 °C
Detection Wavelength220 nm
Expected Retention Time (tR)~ 3.5 - 5.5 min
Theoretical Plates (N)> 2000
Tailing Factor (Tf)0.9 - 1.5

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation HPLC HPLC System SamplePrep->HPLC MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Analysis

Application Note:

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule, however, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing the acidic carboxylic acid proton. The chemical shifts are influenced by the substituents on the pyrazole ring.

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

Data Presentation:

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH10.0 - 13.0broad singlet-
Pyrazole-H (C4-H)~ 6.5 - 7.0singlet-
N-CH₃~ 3.8 - 4.2singlet-
CH (isopropyl)~ 3.0 - 3.5septet~ 7.0
CH₃ (isopropyl)~ 1.2 - 1.4doublet~ 7.0

Table 3: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
COOH~ 160 - 170
C5 (pyrazole)~ 140 - 150
C3 (pyrazole)~ 155 - 165
C4 (pyrazole)~ 105 - 115
N-CH₃~ 35 - 40
CH (isopropyl)~ 25 - 30
CH₃ (isopropyl)~ 20 - 25

NMR Analysis Workflow

NMR_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing SampleWeighing Weigh Sample SolventAddition Add Deuterated Solvent SampleWeighing->SolventAddition Dissolution Dissolve Sample SolventAddition->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer H1_Acquisition 1H Spectrum Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition 13C Spectrum Acquisition NMR_Spectrometer->C13_Acquisition FID_Processing FID Processing H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing Phase_Correction Phase Correction FID_Processing->Phase_Correction Structure_Elucidation Structure Elucidation Phase_Correction->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols: Knorr Synthesis of Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazole-5-carboxylic acids using the Knorr pyrazole synthesis. This classic reaction, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, and the carboxylic acid moiety at the 5-position serves as a versatile handle for further functionalization in drug discovery and development.[3][4][5]

The synthesis typically involves a two-step process: the cyclocondensation of a hydrazine derivative with a β-ketoester to form a pyrazole-5-carboxylate ester, followed by hydrolysis to yield the target carboxylic acid.

General Reaction Mechanism

The Knorr pyrazole synthesis is an acid-catalyzed cyclocondensation reaction.[6][7] The mechanism proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound (a β-ketoester in this case) to form a hydrazone intermediate.[1][8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl (ester) group.[8]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) and elimination of alcohol from the ester group to form the stable, aromatic pyrazole ring.[1][6]

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the potential for forming regioisomers exists. The regioselectivity is influenced by the steric and electronic properties of the substituents and the reaction conditions, such as pH.[1][9]

Knorr_Mechanism General Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 β-Ketoester int1 Hydrazone Intermediate r1->int1 Condensation r2 Hydrazine Derivative r2->int1 int2 Cyclic Intermediate int1->int2 Intramolecular Cyclization p1 Pyrazole-5-carboxylate Ester int2->p1 Dehydration & Alcohol Elimination

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Protocol 1: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate

This protocol details the synthesis of a pyrazole-5-carboxylate ester from the reaction of ethyl acetoacetate and phenylhydrazine. This is a common precursor for many pyrazole-based active pharmaceutical ingredients.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Note: The initial addition can be exothermic and should be done carefully.[6][11]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture.[1][8]

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 1-2 hours.[1][11]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexane, until the starting material (ketoester) is consumed.[1][8]

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Cool the resulting syrup or concentrated mixture in an ice bath.[6][11] Add cold diethyl ether or water and stir vigorously to induce precipitation of the crude product.[6][11]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water or ether.[6][8] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole ester.[11]

Protocol 2: Hydrolysis to 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic Acid

This protocol describes the saponification (hydrolysis) of the pyrazole ester to the final carboxylic acid.

Materials:

  • Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate (from Protocol 1)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric Acid (HCl), 2M

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in ethanol or methanol.

  • Base Addition: Add an aqueous solution of NaOH or KOH (e.g., 10-15%, 2-3 eq) to the flask.[12]

  • Heating: Heat the mixture to reflux for 2-10 hours. The exact time will depend on the substrate and should be monitored.[12]

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of 5-6 by the dropwise addition of 2M HCl.[12] A precipitate of the carboxylic acid should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a desiccator or vacuum oven.[11] The purity can be checked by melting point determination and spectroscopic methods (NMR, IR).[10][11]

Workflow Experimental Workflow for Pyrazole-5-Carboxylic Acid Synthesis start Start: β-Ketoester & Hydrazine step1 Step 1: Knorr Cyclocondensation (Solvent, Catalyst, Heat) start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Work-up & Isolation (Precipitation/Filtration) step2->step3 step4 Purification (Recrystallization) step3->step4 intermediate Intermediate: Pyrazole-5-carboxylate Ester step4->intermediate step5 Step 2: Ester Hydrolysis (Base, Heat) intermediate->step5 step6 Reaction Monitoring (TLC) step5->step6 step7 Work-up & Acidification (Precipitation) step6->step7 step8 Final Isolation & Drying step7->step8 product Product: Pyrazole-5-carboxylic Acid step8->product

Caption: Workflow for pyrazole-5-carboxylic acid synthesis.

Data Presentation

The Knorr pyrazole synthesis is known for its efficiency and generally provides high yields.[8] The following table summarizes typical reaction conditions and outcomes for related syntheses. Researchers should note that specific conditions may require optimization for different substrates.

1,3-Dicarbonyl Compound Hydrazine Derivative Solvent Catalyst Conditions Product Type Reported Yield Reference
Ethyl acetoacetatePhenylhydrazineNoneNoneReflux, 1 hrPyrazoloneVery Good[11]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid100°C, 1 hrPyrazolone79%[8][10]
Diethyl oxalateSubstituted AcetophenoneSodium ethoxideN/AN/APyrazole carboxylateModerate[3]
3,3-dimethoxybutan-2-oneHydrazine HClEthanolN/ARefluxPyrazole carboxylate26% (after HPLC)[13]

Table 1: Summary of Reaction Conditions and Yields for Knorr and Related Pyrazole Syntheses.

Characterization of the final pyrazole-5-carboxylic acid product typically involves:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.[11]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.[11]

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.[8][11]

References

Application Notes and Protocols: Multicomponent Reactions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic compounds.[4][5][6] MCRs, in which three or more reactants combine in a single synthetic operation, offer significant advantages over traditional multi-step synthesis, including operational simplicity, time and energy savings, high atom economy, and the ability to generate molecular diversity.[1][5] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives via various MCRs, including those utilizing conventional heating, microwave irradiation, and ultrasound assistance.

Key Multicomponent Reactions for Pyrazole Synthesis

Several MCRs have been developed for the synthesis of pyrazoles and their fused derivatives. The most common approaches involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its precursor, along with other components to build the desired molecular complexity.

Three-Component Reactions

A common three-component approach involves the reaction of a hydrazine, a β-ketoester, and an aldehyde. This method allows for the synthesis of highly substituted pyrazoles in a single step. Variations of this reaction exist, including the use of different active methylene compounds and catalysts.

Four-Component Reactions

Four-component reactions are widely employed for the synthesis of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.[7][8] A typical example involves the reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile.[8][9] These reactions often proceed with high efficiency and can be promoted by various catalysts or green reaction conditions.

Five-Component Reactions

More complex pyrazole derivatives can be accessed through five-component reactions. For instance, the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been achieved by reacting components like 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different multicomponent reactions for pyrazole synthesis, allowing for easy comparison of reaction conditions and yields.

Table 1: Three-Component Synthesis of Pyrazole Derivatives

EntryReactantsCatalyst/ConditionsTimeYield (%)Reference
1Acetyl pyrazole, DMF-DMA, NitrileimineToluene, Microwave (150 °C)4-10 min84-90[10]
21-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, HydrazineAcetic acid, Water, Microwave (115-140 °C)9-10 min78-90[1]
3Aldehydes, Malononitrile, Phenyl hydrazineSolid-phase vinyl alcohol (SPVA), Solvent-free--[5]
43-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl acetoacetate, Hydrazine hydrateSodium acetate, Ethanol, Reflux1 h-[1]

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

EntryReactantsCatalyst/ConditionsTimeYield (%)Reference
1Aromatic aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine hydrateGraphene oxide, Water, Ultrasound2-6 min84-94[1]
23-methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, DimedoneEt₂NH, Water, Ambient Temp.1-12 h40-78[1]
3Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, MalononitrileSilicotungstic acid, Solvent-free, 60 °C--[7]
4Acetoacetic ester, Hydrazine hydrate, Aldehydes, MalononitrileL-tyrosine, H₂O-ethanol, Microwave--[8]
5Substituted aldehydes, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, MalononitrileSnCl₂, Microwave25 min88[8]
6Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateSiO₂@(3-aminopropyl)triethoxysilane-coated cobalt oxide nanocomposite--[8]
7Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, MalononitrileCatalyst-free, Water, Ultrasound0.5-1.5 h90-97[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is based on the work of Foroughifar's group for the synthesis of pyrano[2,3-c]pyrazoles.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl 3-oxo-3-phenylpropanoate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Graphene oxide (10 mol%)

  • Water

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), hydrazine hydrate (1 mmol), and graphene oxide (10 mol%) in water.

  • Stir the mixture vigorously at room temperature.

  • Place the reaction vessel in an ultrasonic bath and irradiate for 2-6 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid product and wash with water.

  • Recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

Protocol 2: Microwave-Assisted Three-Component Synthesis of Pyrazoles

This protocol is adapted from the work of Kendre's group for the microwave-assisted synthesis of pyrazoles.[1]

Materials:

  • 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione (1 mmol)

  • N,N-dimethylformamide dimethyl acetal (1.2 mmol)

  • Hydrazine derivative (1 mmol)

  • Acetic acid (2-5 drops)

  • Water

Procedure:

  • In a microwave-safe reaction vial, mix 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione (1 mmol), N,N-dimethylformamide dimethyl acetal (1.2 mmol), the hydrazine derivative (1 mmol), and a few drops of acetic acid in water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature range of 115-140 °C for 9-10 minutes.

  • After cooling, the solid product precipitates.

  • Collect the product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Catalyst-Free Four-Component Synthesis of Pyrano[2,3-c]pyrazoles under Ultrasound Irradiation

This protocol is based on the work of Shabalala et al.[11]

Materials:

  • Ethyl acetoacetate (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Hydrazine monohydrate (1 mmol)

  • Malononitrile (1 mmol)

  • Water

Procedure:

  • To a mixture of ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), and hydrazine monohydrate (1 mmol) in water, add malononitrile (1 mmol).

  • Irradiate the reaction mixture in an ultrasonic bath at 50 °C for 0.5 to 1.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product is filtered, washed with water, and dried to afford the pure product without the need for column chromatography.

Visualizations

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Outcome R1 Component 1 (e.g., Hydrazine) MCR One-Pot Multicomponent Reaction R1->MCR R2 Component 2 (e.g., 1,3-Dicarbonyl) R2->MCR R3 Component 3 (e.g., Aldehyde) R3->MCR R4 Component 4 (e.g., Malononitrile) R4->MCR Purification Work-up & Purification MCR->Purification Conditions Reaction Conditions (Catalyst, Solvent, Energy Source) Conditions->MCR Product Pyrazole Derivative Purification->Product

Caption: General workflow of a four-component reaction for pyrazole synthesis.

MCR_Types cluster_three Three-Component cluster_four Four-Component cluster_five Five-Component MCR Multicomponent Reactions for Pyrazole Synthesis Three Hydrazine + β-Ketoester + Aldehyde MCR->Three e.g. Four Hydrazine + β-Ketoester + Aldehyde + Malononitrile MCR->Four e.g. Five Hydrazine + Thiadiazole derivative + Aldehyde + Malononitrile + Chloro-ketoester MCR->Five e.g.

Caption: Logical relationship of different multicomponent reactions for pyrazole synthesis.

References

Application Notes and Protocols for Pyrazole Carboxylic Acid Derivatives in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazole carboxylic acid derivatives in anti-inflammatory research. Due to the limited specific data on the anti-inflammatory activity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, this document focuses on the broader class of pyrazole carboxylic acid derivatives, with a particular emphasis on the well-characterized selective COX-2 inhibitor, Celecoxib, as a representative example.

Application Notes

Introduction to Pyrazole Derivatives as Anti-inflammatory Agents

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][6][7][8]

The most prominent mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][4][9][10][11][12] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[7][9][10] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, which are key mediators of pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][10] Celecoxib is a well-known example of a selective COX-2 inhibitor that features a pyrazole core.[1][2]

Beyond COX-2 inhibition, some pyrazole derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, including:

  • Inhibition of 5-lipoxygenase (5-LOX): This action reduces the production of leukotrienes, another class of inflammatory mediators.[3][6]

  • Suppression of NF-κB signaling: This pathway is crucial for the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][6]

  • Downregulation of inducible nitric oxide synthase (iNOS): This leads to a decrease in the production of nitric oxide, a pro-inflammatory molecule.[6]

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory and analgesic effects of many pyrazole derivatives are achieved by blocking the synthesis of prostaglandins.[2][9][11] This is accomplished through the selective inhibition of the COX-2 enzyme. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin precursors.[1] COX-2 is highly expressed in cells involved in inflammation and is upregulated by stimuli such as cytokines and growth factors.[1][9]

The selectivity of compounds like Celecoxib for COX-2 is attributed to its chemical structure, which allows it to bind effectively to the larger and more flexible active site of the COX-2 enzyme, while having a minimal effect on the COX-1 active site.[10] Specifically, the polar sulfonamide side chain of Celecoxib binds to a hydrophilic side pocket region near the active site of COX-2.[1] This selective inhibition leads to a reduction in the production of prostaglandins that contribute to pain, swelling, and inflammation.[10]

Recent studies suggest that some pyrazole derivatives, including Celecoxib, may also have COX-2-independent mechanisms of action. For example, Celecoxib has been shown to modulate cytoprotective signal transduction pathways and induce anti-oxidant and anti-inflammatory genes in the vascular endothelium through an AMP kinase (AMPK)-dependent pathway.[13] It can also suppress the expression of genes associated with the PGE2 pathway in chondrocytes under inflammatory conditions.[14]

Data Presentation: In Vitro Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

Table 1: COX-1 and COX-2 Inhibition by Pyrazole-Thiazolone Derivatives [15]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
210.230.1193
411.450.1388
711.340.11103
812.340.11112
911.210.09124
1012.540.11114
Celecoxib12.110.11110

Table 2: COX-1 and COX-2 Inhibition by Pyrazole-Pyridazine Hybrids [16]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5f14.341.509.56
6e18.342.517.31
6f9.561.158.31
Celecoxib5.422.162.51

Table 3: COX-1 and COX-2 Inhibition by Hybrid Pyrazole Analogues [12]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5r114.281.7764.40
5s182.382.5172.95
5t47.782.1522.21
5u134.121.7974.92
Celecoxib140.511.8078.06

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Test compounds (pyrazole derivatives)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Tris-HCl buffer

  • Glutathione, hematin, and phenol as co-factors

  • Indomethacin or Celecoxib (as a positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the appropriate buffer, co-factors, and either COX-1 or COX-2 enzyme to each well.

  • Add varying concentrations of the test compounds or the positive control to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Measure the absorbance using a spectrophotometer.

  • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol describes the assessment of the anti-inflammatory effects of pyrazole derivatives by measuring the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with FBS and antibiotics

  • Test compounds (pyrazole derivatives)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for nitric oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6 quantification

  • Cell viability assay kit (e.g., MTT or WST-1)

  • 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a pre-incubation period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified duration (e.g., 24 hours). Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Mix an aliquot of the supernatant with an equal volume of Griess reagent. After a short incubation at room temperature, measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatants according to the manufacturer's protocols.

  • Cell Viability Assay: To the remaining cells in the plate, add the cell viability reagent and incubate as per the manufacturer's instructions. Measure the absorbance to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds.[17][18][19][20]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Test compounds (pyrazole derivatives)

  • 1% (w/v) carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Indomethacin or Celecoxib (as a positive control)

  • Pletismometer

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups (e.g., n=6 per group): vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compounds or the positive control orally via gavage. Administer the vehicle to the control group.

  • After a specific time (e.g., 1 hour) to allow for drug absorption, measure the initial paw volume of the right hind paw of each rat using a pletismometer.

  • Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins Catalyzes inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation pyrazole Pyrazole Carboxylic Acid Derivative pyrazole->cox2 Inhibits nfkb NF-κB proinflammatory_genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) nfkb->proinflammatory_genes Promotes Transcription proinflammatory_genes->cox2 Upregulates Expression inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) inflammatory_stimuli->nfkb Activates G start Start: Synthesized Pyrazole Derivative invitro_cox In Vitro COX-1/COX-2 Inhibition Assay start->invitro_cox ic50 Determine IC50 and Selectivity Index (SI) invitro_cox->ic50 invitro_cell In Vitro Cell-Based Assay (e.g., LPS-stimulated macrophages) ic50->invitro_cell If potent and selective cytokine Measure NO, TNF-α, IL-6 Production invitro_cell->cytokine invivo In Vivo Inflammation Model (e.g., Carrageenan-induced paw edema) cytokine->invivo If active in vitro edema Measure Paw Edema Inhibition invivo->edema end End: Evaluate Anti-inflammatory Potential edema->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Our aim is to facilitate the optimization of reaction yields and address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient synthetic route involves a two-step process:

  • Knorr Pyrazole Synthesis: This step involves the cyclocondensation of a β-ketoester, specifically ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate), with methylhydrazine. This reaction forms the pyrazole ring and results in the corresponding ethyl ester, ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate.

  • Ester Hydrolysis: The ethyl ester is then hydrolyzed, typically under basic conditions, to yield the final product, this compound.

Q2: What are the critical factors influencing the yield and purity of the final product?

A2: Several factors can significantly impact the success of this synthesis:

  • Regioselectivity of the Knorr Synthesis: The reaction between the unsymmetrical β-ketoester and methylhydrazine can potentially form two regioisomers. Controlling this selectivity is crucial for maximizing the yield of the desired product.

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst for the cyclocondensation step are all critical parameters that need to be optimized.

  • Completeness of Hydrolysis: Ensuring the complete conversion of the intermediate ester to the final carboxylic acid is vital for obtaining a high yield and simplifying purification.

  • Purification Methods: Effective purification techniques are necessary to remove unreacted starting materials, the undesired regioisomer, and other byproducts.

Troubleshooting Guides

Issue 1: Low Yield in the Knorr Pyrazole Synthesis Step

Low yields in the initial cyclocondensation reaction are a common problem and can be attributed to several factors.

Potential Cause Troubleshooting Strategy Expected Outcome
Incomplete Reaction - Increase reaction time and monitor progress by TLC or GC-MS.- Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is often effective.Drive the reaction to completion and increase the conversion of starting materials to the desired ester.
Suboptimal Catalyst - Use a catalytic amount of a protic acid, such as acetic acid or a mineral acid, to facilitate the initial imine formation.Enhanced reaction rate and improved yield of the pyrazole ester.
Side Reactions - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine.- Control the temperature to minimize the formation of degradation products.Reduced byproduct formation and a cleaner reaction mixture, leading to a higher isolated yield.
Issue 2: Poor Regioselectivity and Formation of the Undesired Isomer

The formation of a mixture of regioisomers, primarily ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate alongside the desired 3-isopropyl isomer, is a significant challenge.

Controlling Factor Optimization Strategy Rationale
Steric Hindrance The bulky isopropyl group on the ethyl 4-methyl-3-oxopentanoate sterically hinders the initial nucleophilic attack of methylhydrazine at the adjacent carbonyl group. This inherent steric bias favors the formation of the desired 3-isopropyl regioisomer. To maximize this effect, maintain moderate reaction temperatures.Lower temperatures can enhance the kinetic control of the reaction, favoring the sterically less hindered pathway.
Reaction Solvent The choice of solvent can influence the tautomeric equilibrium of the β-ketoester and the solvation of the transition states, thereby affecting regioselectivity. Protic solvents like ethanol are commonly used.While less common for this specific synthesis, exploring aprotic solvents could alter the isomer ratio. However, for practical purposes, optimizing other parameters in ethanol is often sufficient.
Purification If a mixture of isomers is formed, careful purification is necessary.Column chromatography on silica gel is typically effective for separating the two regioisomers. The polarity difference between the two esters, although potentially small, can be exploited with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Issue 3: Incomplete Hydrolysis of the Pyrazole Ester

The final step of converting the ethyl ester to the carboxylic acid can sometimes be problematic, leading to a mixture of ester and acid in the final product.

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient Base - Use a molar excess of a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). A common range is 2-5 equivalents.Ensures complete saponification of the ester.
Inadequate Reaction Time or Temperature - Increase the reaction time and monitor the disappearance of the ester spot by TLC.- Gently heat the reaction mixture (e.g., to 40-60 °C) to accelerate the hydrolysis.Drives the reaction to completion, yielding the carboxylate salt.
Work-up Issues - After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. Ensure thorough mixing during acidification.Complete precipitation of the final product, allowing for efficient isolation by filtration.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

This protocol is based on the principles of the Knorr pyrazole synthesis and is optimized for the reaction of ethyl 4-methyl-3-oxopentanoate with methylhydrazine.

Materials:

  • Ethyl 4-methyl-3-oxopentanoate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methyl-3-oxopentanoate and ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Slowly add methylhydrazine to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired regioisomer.

Step 2: Hydrolysis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

This protocol describes the saponification of the pyrazole ester to the final carboxylic acid.

Materials:

  • Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-3 eq)

  • Water and Ethanol or Methanol (as solvent mixture)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol (or methanol) and water in a round-bottom flask.

  • Add the sodium hydroxide or lithium hydroxide to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Visualizing the Synthesis Workflow and Logic

The following diagrams illustrate the overall experimental workflow and the logical relationship of factors affecting the critical Knorr synthesis step.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis start Ethyl 4-methyl-3-oxopentanoate + Methylhydrazine reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) start->reaction purification Column Chromatography reaction->purification product1 Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate purification->product1 start2 Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate product1->start2 Proceed to next step reaction2 Hydrolysis (NaOH or LiOH, EtOH/H2O) start2->reaction2 workup Acidification (HCl) & Filtration reaction2->workup product2 This compound workup->product2

Caption: Overall workflow for the synthesis of the target molecule.

G regioselectivity Regioselectivity of Knorr Synthesis steric Steric Hindrance (Bulky Isopropyl Group) regioselectivity->steric electronic Electronic Effects (Carbonyl Electrophilicity) regioselectivity->electronic conditions Reaction Conditions (Temperature, Solvent) regioselectivity->conditions desired Desired Isomer (3-Isopropyl) regioselectivity->desired undesired Undesired Isomer (5-Isopropyl) regioselectivity->undesired steric->desired Favors electronic->desired Slightly Favors conditions->desired Can be optimized to favor

Caption: Factors influencing regioselectivity in the Knorr synthesis.

Technical Support Center: Troubleshooting Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2][3][4] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][2]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1][6] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[6] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[6]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[1][7]

  • Catalyst and pH Control: The choice of an acid or base catalyst can be critical. Carefully controlling the pH can favor one reaction pathway over another.[8][9]

  • Alternative Strategies: Consider alternative synthetic routes, such as those using N-arylhydrazones and nitroolefins, which can offer excellent regioselectivity.[10]

Q3: Why is the yield of my pyrazole synthesis consistently low?

A3: Low yields can stem from several factors, including incomplete reactions, side reactions, or suboptimal reaction conditions.[8]

Common Causes and Troubleshooting Strategies:

  • Incomplete Reaction: The reaction may not be reaching completion. To address this, you can try increasing the reaction time or temperature.[8] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the starting materials are fully consumed.[8] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[8]

  • Catalyst Choice: The type and amount of acid or base catalyst can be critical. For Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[8] In some cases, Lewis acids or other catalysts have been shown to improve yields.[8]

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[8] For instance, in some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]

Q4: My reaction mixture has turned a dark yellow/red color. What is causing this and how can I obtain a cleaner product?

A4: Discoloration, particularly a yellow or red hue, is often observed in Knorr-type reactions using phenylhydrazine hydrochloride and can be attributed to impurities formed from the hydrazine starting material.[11] While this can be typical, there are methods to achieve a cleaner reaction and product. Using a base like potassium acetate (KOAc) to neutralize the hydrochloride salt can lead to a cleaner reaction profile.[11] For purification, after the reaction, impurities can sometimes be removed by loading the crude product onto a silica plug and washing with a non-polar solvent like toluene to remove the color before eluting the desired product with a more polar solvent.[11]

Q5: I am having trouble with the N-alkylation of my pyrazole. What are the common issues?

A5: A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2).[12] The similar electronic properties of the nitrogen atoms in the pyrazole ring can complicate regioselective N-functionalization.[13] The major product is often sterically controlled.[14] Traditional methods may require strong bases or high temperatures.[14] Alternative methods using ionic liquids as solvents can offer a greener and high-yielding approach.[15]

Troubleshooting Guide for Common Side Reactions

Observed Issue Potential Cause(s) Recommended Solution(s)
Mixture of Regioisomers Use of unsymmetrical 1,3-dicarbonyls with substituents of similar steric/electronic properties.[6]Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP) to enhance regioselectivity.[7] Adjust the reaction pH with an appropriate acid or base catalyst.[1]
Low Product Yield Incomplete reaction, formation of stable intermediates (e.g., hydroxylpyrazolidines), or competing side reactions.[1][8]Increase reaction time and/or temperature; consider microwave irradiation.[8] Add a dehydrating agent if a stable hydroxylated intermediate is suspected.[1] Optimize the choice and amount of catalyst.[8]
"Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.[16]Increase the volume of the "good" solvent to lower the saturation temperature.[16] Ensure the solution cools as slowly as possible.[16] Use a seed crystal to induce crystallization.[16]
Colored Impurities in Product Decomposition of starting materials (e.g., hydrazine derivatives).[11]Add a small amount of activated charcoal to the hot solution during recrystallization (use with caution as it may adsorb the product).[16] For column chromatography, consider deactivating the silica gel with triethylamine for basic pyrazole compounds.[17]
Ring-Opened or Rearranged Products Presence of highly reactive functional groups on the pyrazole ring that undergo rearrangements upon heating or under certain catalytic conditions.[1]Carefully control the reaction temperature. Consider alternative synthetic routes that avoid highly reactive intermediates if they are not desired.[1]

Data on Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. Below is a summary of data illustrating this effect for the reaction of various 1,3-dicarbonyl compounds with methylhydrazine.

1,3-Dicarbonyl CompoundSolventRatio of 5-Aryl/Alkyl to 3-Aryl/Alkyl IsomerReference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEtOH15:85[7]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneTFE85:15[7]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEtOH~1:1.3[7]
1-Phenyl-1,3-butanedioneTFE99:1[7]
1-Phenyl-1,3-butanedioneHFIP99:1[7]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of a pyrazole from a β-ketoester and hydrazine hydrate, adapted from common laboratory procedures.[18]

  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or scintillation vial), combine the β-ketoester (1 equivalent) and hydrazine hydrate (2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as 1-propanol or ethanol, and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heating: Heat the reaction mixture with stirring to approximately 100°C.

  • Monitoring: Monitor the reaction progress by TLC to confirm the consumption of the starting ketoester.

  • Work-up: Once the reaction is complete, add water to the hot reaction mixture with stirring to precipitate the product.

  • Isolation: Allow the mixture to cool slowly to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected product with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[1][16][17]

Protocol for Purification by Recrystallization

This is a general procedure for purifying crude pyrazole compounds.[16]

  • Solvent Selection: Choose a solvent or mixed-solvent system in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate, often in combination with an anti-solvent like water or hexane.[16]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just completely dissolves.[16]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal.[16]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by cooling further in an ice bath to maximize the yield.[16]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[16] Dry the crystals completely.

Visualized Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_params Increase Reaction Time and/or Temperature Consider Microwave Synthesis incomplete->increase_params recheck Re-evaluate Yield increase_params->recheck check_side_reactions Are there significant side products? complete->check_side_reactions side_reactions Yes, Side Reactions Present check_side_reactions->side_reactions Yes no_side_reactions No Significant Side Products check_side_reactions->no_side_reactions No optimize_conditions Optimize Catalyst Adjust pH Consider Dehydrating Agent side_reactions->optimize_conditions optimize_conditions->recheck check_purification Review Purification Method (e.g., recrystallization solvent) no_side_reactions->check_purification check_purification->recheck

Caption: A logical workflow for troubleshooting low pyrazole yield.

Knorr_Synthesis_Regioisomers cluster_reactants Reactants Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial Attack Initial Attack Unsymmetrical\n1,3-Dicarbonyl->Initial Attack Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Initial Attack Attack at C1 Attack at more electrophilic/less hindered carbonyl (C1) Initial Attack->Attack at C1 Pathway A (Favored) Attack at C2 Attack at less electrophilic/more hindered carbonyl (C2) Initial Attack->Attack at C2 Pathway B (Disfavored) Intermediate_A Hydrazone Intermediate A Attack at C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack at C2->Intermediate_B Regioisomer_A Regioisomer A (Major Product) Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B (Minor Product) Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazole carboxylic acids?

A1: The primary methods for purifying pyrazole carboxylic acids are recrystallization, acid-base extraction, and column chromatography. The choice of technique depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific pyrazole carboxylic acid derivative.

Q2: How do I choose the right solvent for recrystallizing my pyrazole carboxylic acid?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For pyrazole carboxylic acids, which are polar, protic solvents like ethanol, methanol, and isopropanol, or mixtures with water, are often effective.[1] It is also common to use a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.[1]

Q3: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[1] To prevent this, you can try several strategies:

  • Increase the solvent volume: Adding more of the "good" solvent can lower the saturation point.[1]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.[1]

  • Change the solvent system: A solvent with a lower boiling point might be beneficial.[1]

  • Use a seed crystal: Adding a small, pure crystal of your compound can induce crystallization.[1]

Q4: I'm observing a low yield after recrystallization. How can I improve it?

A4: Low recovery can be due to several factors. To improve your yield:

  • Use the minimum amount of hot solvent: Using excess solvent will result in more of your compound remaining in the mother liquor upon cooling.[1]

  • Ensure complete cooling: Allow the flask to cool to room temperature and then in an ice bath to maximize precipitation.[1]

  • Prevent premature crystallization: Ensure the solution is fully dissolved before cooling and use a pre-heated funnel during hot filtration.

  • Scrape the flask: Use a spatula to induce crystallization if none has occurred after cooling.

Q5: How can I remove colored impurities from my pyrazole carboxylic acid?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the impurities. However, be aware that it can also adsorb some of your product, potentially reducing the yield.[1]

Q6: When is acid-base extraction a suitable purification method for pyrazole carboxylic acids?

A6: Acid-base extraction is highly effective for separating acidic compounds, like pyrazole carboxylic acids, from neutral or basic impurities.[2] The carboxylic acid is deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic layer.[2][3] The acid can then be recovered by acidifying the aqueous layer.[3]

Q7: What are common mobile phases for column chromatography of pyrazole carboxylic acids?

A7: For silica gel column chromatography, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[4][5][6] For more polar pyrazole carboxylic acids, a solvent system like methanol in dichloromethane might be necessary.[7] To prevent streaking of the acidic compound on the silica gel, a small amount of acetic acid or formic acid can be added to the eluent.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation Compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and cool slowly.[1]
Not enough compound is present to reach saturation.Concentrate the solution by evaporating some of the solvent.
Oiling Out Compound is precipitating above its melting point.Use a larger volume of solvent, cool the solution more slowly, or switch to a lower-boiling point solvent.[1]
Impurities are preventing crystallization.Try purifying by another method first, such as column chromatography, to remove the impurities.
Colored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1]
Acid-Base Extraction Issues
Problem Possible Cause Solution
Low Recovery of Carboxylic Acid Incomplete extraction into the aqueous phase.Ensure the aqueous base is thoroughly mixed with the organic layer. Perform multiple extractions with fresh aqueous base.
Incomplete precipitation upon acidification.Check the pH of the aqueous layer after adding acid to ensure it is sufficiently acidic (pH < 4). Add more acid if necessary.[8]
Emulsion Formation Agitation during extraction was too vigorous.Allow the mixture to stand for a period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
Product is an Oil After Acidification The melting point of the carboxylic acid is below room temperature, or impurities are present.If an oil forms, extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylic acid. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product containing the pyrazole carboxylic acid in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[3]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.[3] Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO3 solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of the organic solvent to remove any dissolved neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper) and precipitation of the pyrazole carboxylic acid is complete.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent. For acidic compounds, adding a drop of acetic acid can improve resolution. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.

  • Elution: Add the mobile phase (e.g., a mixture of hexane and ethyl acetate) to the column and begin collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole carboxylic acid.

Purity Assessment Data

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of pyrazole carboxylic acids.

Parameter Condition Reference
Column C18, 150 mm x 4.6 mm, 5 µm[10]
Mobile Phase A 0.1% Phosphoric acid in Water[10]
Mobile Phase B Acetonitrile[10]
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C[10]
Detection Wavelength 220 nm[10]

Visualizations

experimental_workflow_recrystallization start Crude Pyrazole Carboxylic Acid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Purified Product dry->product

Recrystallization Workflow

troubleshooting_low_yield start Low Purification Yield check_solubility Is the compound soluble in the mother liquor? start->check_solubility check_transfer Was there significant material loss during transfers? start->check_transfer check_impurities Are impurities preventing crystallization? start->check_impurities solubility_yes Yes check_solubility->solubility_yes transfer_yes Yes check_transfer->transfer_yes impurities_yes Yes check_impurities->impurities_yes solubility_solution Concentrate mother liquor or use an anti-solvent. solubility_yes->solubility_solution transfer_solution Optimize transfer steps; rinse glassware. transfer_yes->transfer_solution impurities_solution Pre-purify by another method (e.g., chromatography). impurities_yes->impurities_solution

Troubleshooting Low Yield

acid_base_extraction_workflow start Crude Mixture in Organic Solvent add_base Extract with Aqueous NaHCO3 start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Pyrazole Carboxylate Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Carboxylic Acid acidify->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry product Purified Pyrazole Carboxylic Acid filter_dry->product

References

improving solubility of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

This compound, like many carboxylic acid-containing compounds, is a weak acid and is expected to have low aqueous solubility in its neutral form.[1][2] Its planar pyrazole ring structure can contribute to strong crystal lattice energy, further limiting its ability to dissolve in water.[2] At neutral or acidic pH, the carboxylic acid group remains protonated, leading to poor solubility.

Q2: I'm using DMSO as a primary solvent, but I'm seeing precipitation when I dilute it into my aqueous buffer. What's happening?

This is a common issue known as "DMSO crash-out." While Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds, its ability to keep a compound in solution can dramatically decrease when diluted into an aqueous medium.[3][4] This precipitation can lead to inaccurate compound concentrations in your bioassay, resulting in unreliable data and underestimated activity.[4]

Q3: What are the primary strategies to improve the solubility of this compound for in vitro assays?

The main approaches focus on converting the compound into a more soluble form or modifying the solvent environment. The most common and effective methods include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.

  • Salt Formation: Converting the carboxylic acid into a more soluble salt form.[5][6][7]

  • Co-solvents: Using a water-miscible organic solvent in your final assay medium.[7]

  • Formulation with Excipients: Employing agents like cyclodextrins to form inclusion complexes.[8]

Q4: Can I heat the solution to improve solubility?

While gentle warming can sometimes help dissolve a compound, it is generally not recommended as a primary strategy for stock solutions or assay conditions. The compound may precipitate out again as the solution cools to the assay temperature. Furthermore, prolonged heating can lead to the degradation of the compound.

Q5: What is the difference between improving solubility and improving permeability?

Solubility refers to the ability of a compound to dissolve in a solvent to form a homogenous solution. Permeability is the ability of a compound to pass through a biological membrane, like a cell wall. While related, strategies to improve one may not improve the other. For instance, converting a carboxylic acid to an ester to create a prodrug can improve cell permeability but may not enhance its initial solubility in aqueous media.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound is in its poorly soluble free acid form. The final concentration is above its aqueous solubility limit.1. Adjust pH: Prepare the buffer at a pH at least 2 units above the compound's pKa. This will ionize the carboxylic acid, increasing solubility. 2. Prepare a Salt Form: Synthesize a salt of the compound (e.g., sodium or potassium salt) which will have higher aqueous solubility.[10]
A clear DMSO stock solution forms a precipitate when diluted into the assay buffer. "DMSO crash-out." The compound is not soluble in the final aqueous/DMSO mixture at the target concentration.1. Optimize Co-solvent Concentration: Determine the minimum percentage of DMSO (or another co-solvent) required in the final assay buffer to maintain solubility, while ensuring it's below the tolerance level for your assay system.[11][12] 2. Reduce Final Concentration: Test a lower final concentration of the compound.
Assay results are inconsistent or show poor dose-response. The compound may be precipitating at higher concentrations in the assay plate, leading to inaccurate concentrations being tested.[4]1. Visually Inspect Plates: Check for precipitation in the assay wells, especially at the highest concentrations. 2. Perform a Solubility Test: Before running the full assay, test the solubility of the compound in the final assay buffer at the intended concentration range. 3. Use a Different Solubilization Method: Switch to a more robust method like using a pre-formed salt or a cyclodextrin formulation.
Cell-based assay shows toxicity that is not dose-dependent. The co-solvent (e.g., DMSO) may be causing cellular toxicity, masking the effect of the compound.[13]1. Run a Co-solvent Toxicity Control: Test the effect of the co-solvent alone on the cells at the concentrations used in the assay. 2. Lower Co-solvent Concentration: Aim for a final DMSO concentration of <0.5% if possible, as higher concentrations can affect cell viability.[13]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies for improving the solubility of carboxylic acids.

Method Principle Typical Fold Increase in Solubility Advantages Disadvantages
pH Adjustment Ionization of the carboxylic acid to a more soluble carboxylate anion.[14]10 - 1,000+Simple to implement; highly effective for ionizable compounds.May not be suitable for assays sensitive to pH changes; risk of precipitation if pH drops.
Salt Formation Conversion of the free acid into a solid salt form with a suitable counterion (e.g., Na+, K+).[5][15]100 - 10,000+Creates a new solid form with intrinsically higher solubility; often improves dissolution rate.[15]Requires chemical synthesis and characterization; the salt may be hygroscopic or less stable.
Co-solvents Reducing the polarity of the aqueous solvent with a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG-400).[7]2 - 100Easy to prepare stock solutions; useful for high-throughput screening.Can cause precipitation upon dilution; potential for solvent toxicity in assays.[3][13]
Cyclodextrins Encapsulation of the hydrophobic part of the molecule within the cyclodextrin cavity, forming a soluble complex.[8]5 - 500Masks the hydrophobic part of the molecule; low toxicity.Can be expensive; may alter the free concentration of the drug available for binding.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

Objective: To prepare a stock solution of this compound by converting it to its soluble salt in situ.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired aqueous buffer

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add a volume of deionized water or buffer to create a slurry. The target final volume should be considered.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until the compound fully dissolves.

  • Check the final pH. Adjust as necessary to be compatible with your assay, but ideally, keep it sufficiently basic to maintain solubility.

  • Once the compound is dissolved, add the remaining water or buffer to reach the final target concentration.

  • Sterile filter the solution if required for cell-based assays.

Protocol 2: Preparation of a Sodium Salt

Objective: To synthesize the sodium salt of this compound for improved handling and solubility.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol or Methanol

  • Diethyl ether or other non-polar solvent for precipitation

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve 1 molar equivalent of this compound in a minimal amount of ethanol.

  • In a separate container, dissolve 1 molar equivalent of NaOH in a minimal amount of ethanol.

  • Slowly add the NaOH solution to the stirred solution of the carboxylic acid.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • If the salt precipitates during the reaction, it can be collected by filtration. If it remains in solution, the salt can be precipitated by slowly adding a non-polar solvent like diethyl ether until a solid forms.

  • Collect the solid salt by vacuum filtration.

  • Wash the salt with a small amount of the non-polar solvent to remove any unreacted starting material.

  • Dry the resulting salt under a vacuum. The solid sodium salt can now be used to prepare aqueous stock solutions directly.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound is poorly soluble stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dilution_test Dilute stock to final concentration in assay buffer stock_prep->dilution_test precipitation_check Observe for precipitation dilution_test->precipitation_check dilution_test->precipitation_check ph_modification Increase buffer pH (e.g., to 7.4 or higher) precipitation_check->ph_modification Yes cosolvent_optimization Increase co-solvent % in final buffer precipitation_check->cosolvent_optimization Yes, after trying pH/salt assay_success Proceed with Bioassay precipitation_check->assay_success No ph_modification->dilution_test Retest salt_formation Prepare a salt form (e.g., Na+, K+) ph_modification->salt_formation pH not viable or ineffective salt_formation->dilution_test Retest with salt cosolvent_optimization->dilution_test Retest assay_fail Re-evaluate strategy or consider formulation cosolvent_optimization->assay_fail Toxicity or still insoluble

Caption: Decision tree for solubilizing the compound.

Salt_Formation_Pathway cluster_0 In Solution cluster_1 As a Solid free_acid R-COOH (Low Solubility) carboxylate R-COO⁻ + B-H⁺ (High Solubility) free_acid->carboxylate + Base (Deprotonation) base B (e.g., NaOH) base->carboxylate solid_salt Solid Salt Form (R-COO⁻Na⁺) carboxylate->solid_salt Isolation solid_salt->carboxylate Dissolution in Water

Caption: The principle of increasing solubility via salt formation.

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during pyrazole synthesis and preventing the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a concern?

A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This arises because the initial reaction can occur at two different positions on the dicarbonyl compound, leading to two distinct products.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can have significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2][4]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4][5]

  • Temperature: Reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can influence the final ratio of the regioisomeric products.[4]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several methods have been developed to address the regioselectivity challenges of the classical Knorr synthesis. These include:

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines often provides excellent, complementary regioselectivity.[4][6]

  • Synthesis from Enaminones: The use of β-enamino diketones or enaminones can control the regiochemical outcome, which can also be influenced by the choice of protic or aprotic solvents.[6][7][8]

  • Metal-Catalyzed Syntheses: Various metal-catalyzed methods, including those using iron, ruthenium, copper, and rhodium, have been developed for the regioselective synthesis of substituted pyrazoles from different starting materials.[9]

  • Post-Synthesis Functionalization: This strategy involves synthesizing a pyrazole with a desired substitution pattern and then introducing further substituents at specific positions through regioselective metalation or other functionalization reactions.[4][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with regioisomer formation.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single product under your current conditions.

  • Solution 1: Change the Solvent. Standard solvents like ethanol often lead to poor regioselectivity. Switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[5]

  • Solution 2: Modify the Substrate. If possible, consider modifying the 1,3-dicarbonyl substrate to increase the steric bulk near one carbonyl group or to introduce a potent electron-withdrawing group (like -CF₃) to enhance the electrophilicity of the adjacent carbonyl carbon.[4]

  • Solution 3: Adjust the Reaction pH. The regioselectivity can be pH-dependent.[11] Performing the reaction under acidic or basic conditions can sometimes favor the formation of one regioisomer by altering the nucleophilicity of the hydrazine nitrogens.[1][4]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

  • Solution 1: Explore Alternative Synthetic Routes. The Knorr condensation is not always the best approach. Consider synthesizing the target pyrazole from an α,β-unsaturated ketone or an enaminone, as these methods often yield the opposite regioisomer compared to the 1,3-dicarbonyl route.[4][6]

  • Solution 2: Investigate Solvent Effects Systematically. The choice of solvent can sometimes reverse the regioselectivity. For example, in the reaction of β-enamino diketones, a protic solvent may favor one regioisomer, while an aprotic solvent may favor the other.[7]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.[1]

  • Solution: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once an effective solvent system is identified, use flash column chromatography on silica gel to separate the mixture on a preparative scale.[12][13]

    • HPLC: For difficult separations or for obtaining highly pure samples for analytical purposes, High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral stationary phase can be employed.[14]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Methylhydrazine.

This table summarizes the significant improvement in regioselectivity achieved by using fluorinated alcohol solvents in the reaction between various 1,3-diketones and methylhydrazine.

Entry1,3-Diketone (R¹)SolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)Reference
1CF₃EtOHRTLow Selectivity[5]
2CF₃TFERT85:15[5]
3CF₃HFIPRT97:3[5]
42-Furyl (non-fluorinated)EtOHRT~1:1.3
52-Furyl (CF₃ group)HFIPRT>99:1

Data compiled from studies demonstrating the impact of fluorinated solvents on regioselectivity.[5]

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Alcohol Solvent

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[4]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the HFIP under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]

Protocol 2: Characterization of Regioisomers using NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NOESY, to unambiguously determine the structure of the synthesized pyrazole regioisomers.[12][15]

  • Instrumentation: 300-500 MHz NMR Spectrometer.[16]

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16][17]

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.

  • Data Analysis:

    • In the NOESY spectrum, look for through-space correlations between the protons of the N-substituent (e.g., N-methyl protons) and the protons on the adjacent substituent at the C5 position of the pyrazole ring.

    • The presence of such a correlation confirms that the N-substituent is adjacent to the C5 position, allowing for the definitive assignment of the regioisomeric structure.[12][15]

Mandatory Visualizations

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Pathway cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Path A Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Path B Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate1 Hydrazone Intermediate A Attack_C1->Intermediate1 Intermediate2 Hydrazone Intermediate B Attack_C2->Intermediate2 Regioisomer1 Regioisomer 1 Intermediate1->Regioisomer1 Cyclization & Dehydration Regioisomer2 Regioisomer 2 Intermediate2->Regioisomer2 Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity Start Start: Poor Regioselectivity (e.g., 1:1 mixture) ChangeSolvent Change solvent to TFE or HFIP Start->ChangeSolvent Separate Separate Isomers via Chromatography Start->Separate If synthesis is already complete CheckRatio1 Is Ratio > 95:5? ChangeSolvent->CheckRatio1 ModifySubstrate Modify Substrate (Steric/Electronic) CheckRatio1->ModifySubstrate No End End: Desired Regioisomer Obtained CheckRatio1->End Yes CheckRatio2 Is Ratio Improved? ModifySubstrate->CheckRatio2 AlternativeRoute Use Alternative Synthesis (e.g., from chalcone) CheckRatio2->AlternativeRoute No CheckRatio2->End Yes AlternativeRoute->End Separate->End

Caption: Troubleshooting workflow for poor regioselectivity.

Strategy_Selection Decision Flowchart for Regioselective Synthesis Start Start: Need to Synthesize a Specific Pyrazole Regioisomer SubstrateBias Do substrates have significant steric or electronic bias? Start->SubstrateBias KnorrHFIP Use Knorr Synthesis with HFIP/TFE solvent SubstrateBias->KnorrHFIP Yes CheckLiterature Check literature for regioselectivity of similar substrates SubstrateBias->CheckLiterature No AnalyzeRatio Analyze regioisomeric ratio KnorrHFIP->AnalyzeRatio KnorrStandard Attempt Knorr Synthesis (Standard Conditions) CheckLiterature->KnorrStandard KnorrStandard->AnalyzeRatio IsomerCorrect Is desired isomer the major product? AnalyzeRatio->IsomerCorrect AlternativeRoute Consider Alternative Routes: - From α,β-unsaturated ketones - From enaminones - Post-synthesis functionalization IsomerCorrect->AlternativeRoute No End End: Successful Synthesis IsomerCorrect->End Yes AlternativeRoute->End

Caption: Decision flowchart for selecting a synthetic strategy.

References

stability of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in various solvents. Due to the limited availability of public stability data for this specific compound, this guide focuses on providing the necessary experimental protocols and troubleshooting advice to enable users to perform these assessments in their own laboratories.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Q2: How can I determine the solubility of this compound in a new solvent?

You can determine the solubility through either kinetic or thermodynamic solubility assays. Kinetic solubility provides a preliminary assessment and is useful for high-throughput screening, while thermodynamic solubility gives the true equilibrium solubility, which is crucial for formulation development.[1][2] A detailed protocol for an equilibrium solubility assay is provided in the "Experimental Protocols" section.

Q3: My compound is precipitating out of solution during my experiment. What can I do?

Precipitation, often called "crashing out," can occur when the compound's concentration exceeds its solubility in the solvent system.[3] Here are some troubleshooting steps:

  • Reduce the final concentration: Lower the working concentration of your compound.

  • Optimize the dilution technique: Instead of a single dilution, try a stepwise serial dilution. Adding the stock solution drop-wise to a vortexing aqueous medium can also help.[3]

  • Adjust the co-solvent percentage: If your experiment allows, a slight increase in the organic co-solvent (like DMSO) percentage may improve solubility.[3]

  • Pre-warm the medium: Warming your experimental buffer or medium to the experimental temperature (e.g., 37°C) before adding the compound can aid dissolution.[3][4]

Q4: How do I assess the chemical stability of this compound in a specific solvent?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach to assess chemical stability.[5][6] This involves dissolving the compound in the solvent of interest and monitoring its concentration over time. A decrease in the parent compound's peak area and the appearance of new peaks suggest degradation. A detailed protocol for a general chemical stability study is provided below.

Q5: What are forced degradation studies and why are they important?

Forced degradation studies, or stress testing, are used to intentionally degrade the compound under harsh conditions (e.g., acid, base, oxidation, heat, light).[7][8][9] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the compound's degradation pathways.

  • Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradation products.[7][10]

Troubleshooting Guides

Troubleshooting HPLC Analysis
Issue Possible Cause Suggested Solution
Peak Splitting or Tailing Column contamination or degradation.Flush the column with a strong solvent or replace it.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic state.
Sample overload.Reduce the injection volume or the sample concentration.
Baseline Noise or Drift Air bubbles in the mobile phase.Degas the mobile phase using sonication or vacuum degassing.[11]
Contaminated mobile phase or column.Prepare fresh mobile phase and flush the system.[11]
Detector lamp aging.Replace the detector lamp.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase and check the pump for leaks.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Example Data Summary for Solubility Study
SolventTemperature (°C)MethodSolubility (mg/mL)
PBS (pH 7.4)25EquilibriumUser-determined value
DMSO25EquilibriumUser-determined value
Ethanol25EquilibriumUser-determined value
Acetonitrile25EquilibriumUser-determined value
Methanol25EquilibriumUser-determined value
Table 2: Example Data Summary for Chemical Stability Study
SolventTemperature (°C)Time (hours)Initial Concentration (µg/mL)Remaining Compound (%)Degradation Products Detected
PBS (pH 7.4)370100100No
24100User-determined valueUser observation
48100User-determined valueUser observation
DMSO250100100No
24100User-determined valueUser observation
48100User-determined valueUser observation

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing the chosen solvent.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25°C or 37°C).[12]

    • Allow the mixture to equilibrate for at least 24-48 hours to ensure the solution is saturated.[12]

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.[12]

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

    • Calculate the solubility based on the dilution factor.

Protocol 2: Chemical Stability Assessment in Solution
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a stable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

    • Prepare working solutions by diluting the stock solution with the test solvents to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation:

    • Divide each working solution into aliquots in sealed vials.

    • Store the vials under controlled temperature and light conditions (e.g., 25°C in the dark, 40°C in the dark, and photostability chamber).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each condition.

    • Analyze the samples immediately by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial (time 0) concentration.

    • Monitor for the appearance and growth of any new peaks, which indicate degradation products.

Protocol 3: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.[9][13]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.[9][13]

  • Oxidation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.[9]

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 105°C) or a temperature below its melting point.

  • Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.[9]

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by HPLC to identify and quantify the degradation products. The goal is to achieve 5-20% degradation.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions in Test Solvents prep_stock->prep_work incubate Incubate at Defined Conditions (Temp, Light) prep_work->incubate timepoint Sample at Time Points (0, 24, 48h, etc.) incubate->timepoint hplc HPLC Analysis timepoint->hplc data Data Analysis (% Remaining, Degradants) hplc->data report Stability Profile data->report

Caption: Workflow for Chemical Stability Assessment.

troubleshooting_workflow start Compound Precipitation Observed q1 Is the concentration above known solubility? start->q1 a1_yes Reduce Concentration q1->a1_yes Yes a1_no Check Dilution Method q1->a1_no No q2 Is precipitation immediate? a1_yes->q2 a1_no->q2 a2_yes Use Stepwise Dilution or Add Dropwise to Vortexing Buffer q2->a2_yes Yes a2_no Consider Timed Precipitation q2->a2_no No q3 Is the issue resolved? a2_yes->q3 a2_no->q3 end_yes Experiment Successful q3->end_yes Yes end_no Further Optimization Needed (e.g., co-solvents, temperature) q3->end_no No

Caption: Troubleshooting Precipitation Issues.

References

Technical Support Center: Challenges in the Scale-Up of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?

A1: Scaling up pyrazole synthesis, especially routes involving hydrazine and its derivatives, presents significant safety challenges. Key concerns include:

  • Thermal Runaway: The reaction of hydrazines with 1,3-dicarbonyl compounds is often highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway reaction.[1]

  • Toxicity and Handling of Hydrazine: Hydrazine is a toxic and potentially explosive compound that requires specialized handling procedures and engineering controls to minimize exposure.[1]

  • Hazardous Intermediates: Syntheses involving diazonium salts as intermediates pose a risk due to their potential instability and the rapid evolution of nitrogen gas upon decomposition, which can lead to a dangerous pressure buildup in the reactor.[2]

Q2: How can the exothermic nature of the reaction be managed during scale-up?

A2: Controlling the reaction exotherm is critical for a safe and successful scale-up. Effective strategies include:

  • Slow and Controlled Reagent Addition: Adding the hydrazine or other reactive starting material slowly and in a controlled manner allows the cooling system to manage the heat generated.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat of reaction effectively.

  • Dilution: Performing the reaction in a larger volume of a suitable solvent can help to absorb the heat generated.

  • Flow Chemistry: Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, enabling better temperature control and minimizing the risk of thermal runaway.

Q3: Formation of regioisomers is a common problem. How can I improve the regioselectivity on a larger scale?

A3: The formation of regioisomeric mixtures is a frequent challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds. To enhance regioselectivity during scale-up, consider the following:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in favor of one isomer.[1]

  • pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack of the hydrazine. Under acidic conditions, one regioisomer may be favored, while neutral or basic conditions may favor the other.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Starting Material Design: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky substituents can direct the reaction to the less sterically hindered carbonyl group.[1]

Q4: My yield drops significantly when I move from lab scale to pilot scale. What are the likely causes?

A4: A decrease in yield during scale-up can be attributed to several factors that become more pronounced at a larger scale:

  • Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.

  • Poor Heat Transfer: As mentioned earlier, inefficient heat removal can lead to side reactions and degradation of reactants or products.

  • Changes in Reaction Kinetics: The kinetics of the reaction can be more complex than initially assumed, with factors like autocatalysis becoming more significant on a larger scale.[3]

  • Work-up and Isolation Issues: Product precipitation and isolation can be more challenging on a larger scale, potentially leading to product loss.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature, monitoring by TLC or HPLC.- Ensure efficient mixing to improve contact between reactants.
Formation of byproducts.- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.- Consider using a continuous flow setup for better control over reaction parameters.[4]
Product loss during workup.- Optimize extraction and crystallization solvents and procedures for the larger scale.
Poor Regioselectivity Unfavorable reaction conditions.- Screen different solvents, particularly fluorinated alcohols like TFE or HFIP.[1]- Adjust the pH of the reaction mixture.[1]- Lower the reaction temperature to favor the kinetic product.
Steric/electronic effects.- If possible, modify the starting materials to introduce steric bulk or electron-withdrawing/donating groups that favor the desired regioisomer.
Exothermic Runaway Poor heat dissipation.- Immediately stop the addition of reagents.- Apply maximum cooling.- If necessary, quench the reaction with a suitable agent.- For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.
Impurity Formation Side reactions due to high temperature or prolonged reaction time.- Lower the reaction temperature.- Reduce the reaction time and monitor for completion.- Utilize flow chemistry to minimize residence time and improve temperature control.[2]
Impure starting materials.- Ensure the purity of all starting materials before use.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

The following table illustrates the impact of the solvent on the ratio of two possible regioisomers (A and B) formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

1,3-Dicarbonyl (R¹/R²)Hydrazine (R³)SolventIsomer Ratio (A:B)
CF₃/CH₃MethylhydrazineEthanol (EtOH)85:15
CF₃/CH₃Methylhydrazine2,2,2-Trifluoroethanol (TFE)97:3
Ph/CH₃PhenylhydrazineAcetic Acid70:30
Ph/CH₃PhenylhydrazineToluene60:40

Data is representative and compiled from trends reported in the literature.[1]

Table 2: Comparison of Batch vs. Flow Synthesis for a Diazotization-Cyclization Reaction

This table provides a conceptual comparison of a traditional batch process with a continuous flow process for a pyrazole synthesis involving a hazardous diazonium intermediate.

ParameterBatch Process (Lab Scale)Flow Process (Scaled-Up)
Scale 1 g400 g
Reaction Time 12 hours3 minutes (residence time)
Yield ~70%>85%
Purity Good, requires purificationHigh, minimal purification
Safety Accumulation of hazardous diazonium intermediateMinimal accumulation of hazardous intermediate, enhanced safety

This data is illustrative of the advantages of flow chemistry as described in the literature.[2]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone (Lab Scale)

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolate the product by filtration using a Büchner funnel, rinse the solid with a small amount of water, and allow it to air dry.

Protocol 2: Scale-Up of a Pyrazole Ring Closure using Batch Chemistry

This protocol outlines the ring-closure step in the synthesis of a 3,5-diaminopyrazole derivative.

Materials:

  • Intermediate D (from a preceding diazotization step)

  • Diethyl ether (Et₂O)

  • Hydrazine hydrate

Procedure:

  • Transfer the solid intermediate D (745 g, 1 equivalent) to a suitable reaction vessel with a mechanical stirrer.

  • Add diethyl ether (8000 mL) to create a slurry with a concentration of approximately 0.5 M.

  • Cool the slurry in an ice bath.

  • Add hydrazine hydrate (221.4 mL, 1.15 equivalents) dropwise to the stirred slurry. Caution: This reaction is highly exothermic; maintain a slow addition rate to control the temperature.

  • After the addition is complete, allow the reaction to stir overnight at room temperature.

  • The product will precipitate out of the solution.

  • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.[2]

Visualizations

Troubleshooting_Workflow start Low Yield in Scale-Up mixing Evaluate Mixing Efficiency start->mixing heat Assess Heat Transfer start->heat kinetics Investigate Reaction Kinetics start->kinetics workup Optimize Work-up/Isolation start->workup mixing_sol Improve Agitation / Use Baffles mixing->mixing_sol heat_sol Improve Cooling / Use Flow Reactor heat->heat_sol kinetics_sol Adjust Temperature / Concentration kinetics->kinetics_sol workup_sol Screen Solvents / Optimize Crystallization workup->workup_sol

Caption: Troubleshooting workflow for addressing low yields in pyrazole synthesis scale-up.

Regioselectivity_Control reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_A Pathway A reactants->pathway_A pathway_B Pathway B reactants->pathway_B isomer_A Regioisomer A pathway_A->isomer_A isomer_B Regioisomer B pathway_B->isomer_B control_factors Control Factors Solvent (e.g., TFE) pH (Acidic/Basic) Temperature Sterics control_factors->reactants Influence Reaction Pathway

Caption: Factors influencing regioselectivity in the Knorr pyrazole synthesis.

References

Technical Support Center: Navigating Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the modification of pyrazole scaffolds. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Regioselectivity in N-Alkylation

Q1: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I control the selectivity?

A: This is a classic challenge in pyrazole chemistry due to the similar electronic properties of the two adjacent nitrogen atoms. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[1]

Troubleshooting Steps:

  • Analyze Steric Hindrance: The alkylation will generally occur at the less sterically hindered nitrogen atom. If your pyrazole is substituted at C3 and/or C5, the incoming alkyl group will preferentially react with the nitrogen that has a smaller adjacent substituent.

  • Vary the Alkylating Agent: Using a bulkier alkylating agent can significantly enhance selectivity for the less hindered nitrogen. For instance, sterically demanding α-halomethylsilanes have been successfully used as masked methylating reagents to achieve high N1 selectivity.[1]

  • Optimize Base and Solvent Combination: The choice of base and solvent is critical and can switch the regioselectivity.

    • For N1-Alkylation: A combination of sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) often favors substitution at the N1 position.[1]

    • For N2-Alkylation: Placing a bulky substituent at the C3 position can direct alkylation to N2. Additionally, a magnesium-catalyzed method has been developed for highly regioselective N2-alkylation using α-bromoacetates and acetamides as the alkylating agents.[1][2]

Q2: My attempts to achieve N1-alkylation on a 3-substituted pyrazole are giving poor yields and a mix of products. What should I do?

A: This is a common issue when the N1 position is sterically more hindered.

Troubleshooting Flowchart:

start Poor N1-Alkylation Yield check_sterics Is C5 substituent smaller than C3? start->check_sterics consider_pg Use a protecting group strategy start->consider_pg use_bulky_reagent Employ sterically bulky alkylating agent (e.g., α-halomethylsilane) check_sterics->use_bulky_reagent No change_conditions Switch to N1-favoring conditions (NaH in THF or K2CO3 in DMSO) check_sterics->change_conditions Yes outcome Improved N1-Selectivity use_bulky_reagent->outcome change_conditions->outcome consider_pg->outcome

Caption: Troubleshooting workflow for poor N1-alkylation.

Section 2: C-H Functionalization

Q3: I am attempting a direct C-H arylation on a pyrazole core and observing a mixture of products or no reaction at the desired position. How can I control the regioselectivity?

A: The intrinsic reactivity of the pyrazole C-H bonds is generally C5 > C4 >> C3.[3] The C5-H is the most acidic, while the C4 position is the most nucleophilic and susceptible to electrophilic substitution. The C3 position is notoriously unreactive.

Strategies for Regiocontrol:

  • Protecting Groups: Using a protecting group on one of the nitrogen atoms is a powerful strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.

  • The "SEM Switch": To functionalize the unreactive C3 position, a "SEM switch" strategy can be employed. This involves moving the SEM group from one nitrogen to the other, which in turn changes the electronic environment of the ring and renders the original C3 position reactive (as it becomes the new C5).[3]

  • Directed C-H Activation: The nitrogen atoms of the pyrazole ring can act as directing groups in transition-metal-catalyzed C-H functionalization reactions. The choice of catalyst and ligand system is crucial.

Q4: My palladium-catalyzed C-H arylation is inefficient. What are the likely causes?

A: Low reactivity in palladium-catalyzed C-H arylations of pyrazoles can often be attributed to catalyst deactivation. The Lewis basic nitrogen atoms of the pyrazole can coordinate to the palladium center, inhibiting its catalytic activity.[3]

Troubleshooting Table:

ProblemPotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation by pyrazole nitrogens.Use a robust catalytic system, such as a palladium-pivalate system.[3] Consider using ligands that are less susceptible to displacement by the pyrazole substrate.
Poor Regioselectivity Intrinsic reactivity of C-H bonds.Employ a protecting group strategy (e.g., SEM) to block certain positions and direct the functionalization.[3]
Side Reactions Undesired N-arylation or bis-arylation.Optimize reaction conditions (temperature, time, stoichiometry of reagents). A protecting group can also prevent N-arylation.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Q5: My Suzuki-Miyaura coupling of a 4-bromopyrazole is giving low yields and I see significant amounts of dehalogenated starting material. How can I fix this?

A: Low yields in Suzuki-Miyaura couplings with halopyrazoles are frequently caused by two main issues: catalyst deactivation and a side reaction called protodeboronation/dehalogenation.[4][5][6]

Troubleshooting Guide:

  • Catalyst Deactivation: The pyrazole nitrogen atoms can coordinate to the palladium catalyst, leading to inactive species.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable and active catalysts that are less prone to inhibition by the pyrazole substrate. Using a well-defined pre-catalyst can also improve results.[4][6]

  • Protodeboronation/Dehalogenation: This is the replacement of the boronic acid group or the halogen with a hydrogen atom.

    • Solution:

      • Minimize Water: Use anhydrous conditions and powdered, anhydrous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).

      • Use Boronic Esters: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are often more stable than boronic acids and less prone to protodeboronation.[5]

      • Optimize Reaction Time and Temperature: Aim for the shortest reaction time and lowest temperature necessary for the cross-coupling to outcompete the dehalogenation side reaction.

Decision Tree for Optimizing Suzuki-Miyaura Coupling:

start Low Suzuki Coupling Yield check_dehalogenation Is dehalogenation observed? start->check_dehalogenation anhydrous_conditions Use anhydrous conditions (dry solvent, powdered base) check_dehalogenation->anhydrous_conditions Yes optimize_catalyst Use bulky, electron-rich ligand (e.g., XPhos) and a pre-catalyst check_dehalogenation->optimize_catalyst No boronic_ester Switch from boronic acid to boronic ester or trifluoroborate anhydrous_conditions->boronic_ester boronic_ester->optimize_catalyst increase_temp Increase temperature cautiously optimize_catalyst->increase_temp outcome Improved Yield increase_temp->outcome

Caption: Decision-making process for troubleshooting Suzuki coupling.

Quantitative Data Summary

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Phenyl-1H-pyrazole2-bromo-N,N-dimethylacetamidei-Pr₂NEtTHF24:76 (with MgBr₂)[2]
3-CF₃-5-acetyl-pyrazoleEthyl iodoacetateK₂CO₃MeCN40:60[7]
3-Phenyl-1H-pyrazoleEthyl bromoacetateK₂CO₃DMSO>95:5[1]
3-tert-Butyl-1H-pyrazoleMethyl IodideNaHTHF>95:5[1]

Experimental Protocols

Protocol 1: Regioselective N2-Alkylation of 3-Phenyl-1H-pyrazole (Mg-Catalyzed)

This protocol is adapted from a literature procedure demonstrating high selectivity for the N2 position.[2]

Materials:

  • 3-Phenyl-1H-pyrazole

  • Magnesium bromide (MgBr₂)

  • 2-bromo-N,N-dimethylacetamide

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water

  • Isopropyl acetate (i-PrOAc)

Procedure:

  • In a glovebox, to a vial equipped with a magnetic stir bar, add 3-phenyl-1H-pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv).

  • Add anhydrous THF, followed by 2-bromo-N,N-dimethylacetamide (2.0 equiv).

  • Add i-Pr₂NEt (2.1 equiv) dropwise at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with a saturated solution of NH₄Cl in MeOH.

  • Concentrate the solution to dryness under reduced pressure.

  • Add water to the residue and extract with i-PrOAc (4 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N2-alkylated product.

Protocol 2: SEM Protection of Pyrazole

This protocol is a general procedure for the N-protection of pyrazole using SEM-Cl.[3]

Materials:

  • Pyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 equiv) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole

This protocol is adapted from a reported procedure for the successful coupling of unprotected 4-bromopyrazole.[5]

Materials:

  • 4-Bromopyrazole

  • Arylboronic acid

  • [1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) (Pd(dcpf)Cl₂) or a similar palladium pre-catalyst

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium pre-catalyst (0.02 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow Diagram:

start Start: Suzuki Coupling setup Combine Reagents: 4-Bromopyrazole, Boronic Acid, K3PO4, Pd Pre-catalyst start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvents Add Degassed Dioxane and Water inert->solvents heat Heat and Stir (80-100 °C, 4-24h) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, and Wash monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling of 4-bromopyrazole.

References

Technical Support Center: Optimizing Pyrazole Synthesis with Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyzed Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of catalysts to optimize the synthesis of pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using catalysts in pyrazole synthesis?

A1: The most common issues encountered during catalyzed pyrazole synthesis include low conversion rates, formation of undesired regioisomers, and various side reactions.[1][2] Low yields can often be attributed to suboptimal reaction conditions, impurities in starting materials, or steric hindrance from bulky substituents.[2] The formation of regioisomers is a prevalent issue when using unsymmetrical 1,3-dicarbonyl compounds, as the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons.[1] Other potential side reactions include the formation of colored impurities due to the decomposition of starting materials, biaryl formation from homocoupling in metal-catalyzed reactions, and incomplete cyclization where the reaction stalls at the hydrazone intermediate.[1]

Q2: How do I choose the right catalyst for my pyrazole synthesis?

A2: The choice of catalyst is critical and depends on the specific substrates and desired outcome.[2][3]

  • Acid Catalysts: Protic acids like acetic acid or mineral acids are commonly used in Knorr and Paal-Knorr syntheses to facilitate imine formation.[2][4]

  • Base Catalysts: Bases such as sodium hydroxide, potassium hydroxide, or triethylamine can also be employed, depending on the reaction mechanism.[3]

  • Lewis Acids: Lewis acids like nano-ZnO, lithium perchlorate, and Lanthanum(III) triflate (La(OTf)3) have been shown to improve yields and reaction rates.[2][5][6]

  • Metal Catalysts: Transition metals like copper, palladium, silver, and rhodium are crucial for specific transformations, such as N-arylation reactions and cycloadditions.[1][6][7] The choice of ligand in these reactions is also critical to suppress side reactions like homocoupling.[1]

  • Heterogeneous Catalysts: Solid-supported catalysts like Amberlyst-70 offer advantages such as easy separation from the reaction mixture and potential for recycling.[8][9]

Q3: How can I control regioselectivity in pyrazole synthesis?

A3: Controlling regioselectivity is a key challenge, especially with unsymmetrical 1,3-dicarbonyls.[8] Several strategies can be employed:

  • pH Control: Adjusting the pH with a catalytic amount of acid or base can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, influencing which one initiates cyclization.[1][8]

  • Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity in favor of one isomer.[1][8]

  • Use of Substrate Surrogates: Employing precursors with differentiated reactivity, such as β-enaminones, can "lock in" the regiochemistry before cyclization, leading to a single regioisomer.[1][8]

  • Catalyst Selection: The choice of catalyst can also direct the reaction towards a specific regioisomer. For example, Amberlyst-70 has been used for regioselective pyrazole synthesis.[8]

Q4: What is the difference between homogeneous and heterogeneous catalysts in the context of pyrazole synthesis?

A4: Homogeneous catalysts are in the same phase as the reactants (usually liquid), while heterogeneous catalysts are in a different phase (typically a solid).[10][11]

  • Homogeneous Catalysts:

    • Advantages: High activity and selectivity due to well-defined active sites, and high diffusivity.[10][11]

    • Disadvantages: Difficult and expensive to separate from the reaction products, making recycling challenging.[10][11]

  • Heterogeneous Catalysts:

    • Advantages: Straightforward separation from the reaction mixture, allowing for easy recycling and reuse.[10] They are often more stable at higher temperatures.

    • Disadvantages: May have lower selectivity and activity compared to their homogeneous counterparts due to less-defined active sites and potential diffusion limitations.[10][11]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the desired pyrazole is consistently low.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Reaction Conditions Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve yields and reduce reaction times.[2] Increase Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion.[2]
Poor Catalyst Performance Catalyst Choice: The selected catalyst may not be optimal. For instance, nano-ZnO has been shown to be a highly efficient catalyst for certain pyrazole syntheses, leading to high yields in a short time.[1][12] Experiment with different acid, base, or metal catalysts. Catalyst Loading: The amount of catalyst can be critical. Optimize the catalyst loading (e.g., mol%) to find the most effective concentration.[5]
Impure Starting Materials Purity Check: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[1]
Formation of Stable Intermediates Dehydration: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Adding a dehydrating agent or increasing the temperature may be necessary.[8]
Issue 2: Formation of Regioisomer Mixture

Symptoms:

  • NMR or GC-MS analysis of the product shows a mixture of two or more isomeric pyrazoles.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Use of Unsymmetrical 1,3-Dicarbonyls Modify Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity.[1][8] Adjust Reaction pH: Adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can influence the nucleophilicity of the hydrazine nitrogens, thereby directing the cyclization to favor one regioisomer.[1][8] Employ 1,3-Dicarbonyl Surrogates: Using precursors like β-enaminones can control the regiochemistry before the cyclization step.[1][8]
Reaction Conditions Favoring Mixture Catalyst Screening: The choice of catalyst can influence regioselectivity. For instance, Amberlyst-70 has been reported to promote regioselective synthesis.[8]
Issue 3: Presence of Significant Side Products

Symptoms:

  • Isolation of non-polar, high-melting solids during purification.

  • Mass spectrometry analysis shows peaks corresponding to homocoupling of aryl halide starting material (in metal-catalyzed reactions).

  • The reaction mixture develops a strong yellow or red color.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Biaryl Formation (Homocoupling) Lower Reaction Temperature: High temperatures can sometimes favor C-C homocoupling over the desired C-N cross-coupling in metal-catalyzed reactions.[1] Ligand Screening: The choice of ligand in copper- or palladium-catalyzed reactions is crucial. Screen different ligands to find one that promotes C-N bond formation and suppresses homocoupling.[1]
Formation of Colored Impurities High Purity Reagents: This can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates. Using fresh, high-purity reagents can mitigate this.[1]
Incomplete Cyclization Optimize Conditions: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups. Increasing the temperature or reaction time may drive the cyclization to completion.[1]

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of various pyrazole derivatives using different catalytic systems.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
La(OTf)₃10Toluene1001092[5]
Sc(OTf)₃10Toluene1001287[5]
Yb(OTf)₃10Toluene1001285[5]
In(OTf)₃10Toluene1001282[5]
Nano-ZnO10EthanolRoom Temp0.595[12]
AgOTf1-Room Temp1up to 99[6]
Amberlyst-70-WaterRoom Temp--[9]

Experimental Protocols

Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes a green and efficient method for pyrazole synthesis.[12]

Materials:

  • Phenylhydrazine (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Nano-ZnO (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated through standard workup procedures.

Protocol 2: Knorr Pyrazole Synthesis Using a Catalytic Acid

This is a classic method for pyrazole synthesis.[4][13]

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (catalytic amount, ~3 drops)

Procedure:

  • Combine the 1,3-dicarbonyl compound and hydrazine hydrate in a suitable reaction vessel.

  • Add the solvent (1-propanol) and the catalytic acid.

  • Heat the reaction mixture with stirring at approximately 100°C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, add water to the hot reaction mixture with stirring to precipitate the product.

  • Filter the mixture to collect the product, rinse with a small amount of water, and air dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Starting Materials (Hydrazine & 1,3-Dicarbonyl) reagents Choose Catalyst & Solvent start->reagents setup Set up Reaction Vessel reagents->setup mix Combine Reagents setup->mix conditions Apply Reaction Conditions (Heating, Stirring) mix->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor monitor->conditions Incomplete workup Quench & Isolate Crude Product monitor->workup Reaction Complete purify Purify Product (Crystallization/Chromatography) workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze finish Obtain Pure Pyrazole analyze->finish

Caption: A logical workflow for a typical catalyzed pyrazole synthesis experiment.

troubleshooting_guide start Low Yield or Side Products? check_purity Check Starting Material Purity start->check_purity Low Yield regioisomers Regioisomer Mixture? start->regioisomers Side Products optimize_cond Optimize Conditions (Temp, Time) check_purity->optimize_cond change_catalyst Screen Different Catalysts/Loading optimize_cond->change_catalyst success Desired Pyrazole Obtained change_catalyst->success other_side_rxns Other Side Reactions? regioisomers->other_side_rxns No adjust_ph Adjust pH (Acid/Base Catalysis) regioisomers->adjust_ph Yes lower_temp Lower Reaction Temp (for Homocoupling) other_side_rxns->lower_temp Yes change_solvent Use Fluorinated Alcohol Solvent adjust_ph->change_solvent use_surrogate Use Dicarbonyl Surrogate change_solvent->use_surrogate use_surrogate->success screen_ligands Screen Ligands (for Metal Catalysis) lower_temp->screen_ligands screen_ligands->success

Caption: A troubleshooting decision tree for catalyzed pyrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and Other Pyrazole Inhibitors in Succinate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the performance of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives with other pyrazole-based inhibitors, focusing on their activity as succinate dehydrogenase (SDH) inhibitors. This analysis is supported by experimental data from scientific literature, offering insights into their potential applications, particularly in the development of nematicides.

Introduction to Pyrazole Inhibitors and Succinate Dehydrogenase

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including insecticidal, herbicidal, and medicinal properties. A key target for many of these compounds is the enzyme succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain. SDH plays a crucial role in cellular respiration, and its inhibition can lead to metabolic disruption and cell death. This makes it an attractive target for the development of pesticides and pharmaceuticals.

This compound and its Derivatives as SDH Inhibitors

Recent research has highlighted the potential of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives, which are closely related to the corresponding carboxylic acid, as nematicidal agents.[1] These compounds have been shown to exhibit inhibitory activity against Meloidogyne incognita, a species of root-knot nematode. Molecular docking studies suggest that these compounds interact with the succinate dehydrogenase enzyme in nematodes.[1]

The core structure, 3-isopropyl-1-methyl-1H-pyrazole, is a key pharmacophore. The carboxylic acid or carboxamide group at the 5-position, along with other substitutions on the pyrazole ring, significantly influences the inhibitory potency and selectivity.

Comparative Performance of Pyrazole-Based SDH Inhibitors

Compound Name/ReferenceTarget OrganismTarget EnzymeIC50/EC50 (µg/mL)Reference
(R)-4-chloro-N-(1-(4-chlorophenyl)ethyl)-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide (5b)Meloidogyne incognitaSuccinate Dehydrogenase (putative)Moderate activity at 10 ppm[1]
4-chloro-3-isopropyl-N,1-dimethyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide (5g)Meloidogyne incognitaSuccinate Dehydrogenase (putative)Moderate activity at 10 ppm[1]
Compound 11ea (a difluoromethyl pyrazole-(m-benzene) carboxamide)Rhizoctonia cerealisSuccinate Dehydrogenase0.93
Thifluzamide (commercial SDH inhibitor)Rhizoctonia cerealisSuccinate Dehydrogenase23.09

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are outlined below.

Nematicidal Activity Assay

Objective: To evaluate the in-vivo efficacy of pyrazole derivatives against root-knot nematodes (Meloidogyne incognita).

Protocol:

  • Culture of Nematodes: Meloidogyne incognita are cultured on a suitable host plant, such as tomato, in a controlled greenhouse environment.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to the desired test concentrations (e.g., 10 ppm).

  • Assay: A suspension of second-stage juveniles (J2) of M. incognita is prepared. Aliquots of the nematode suspension are placed in 24-well plates.

  • Treatment: The test compound solutions are added to the wells containing the nematodes. A solvent control and a water control are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Evaluation: The mortality of the nematodes is assessed under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: The percentage of mortality is calculated for each treatment, and the data is used to determine the activity of the compounds.

Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To determine the in-vitro inhibitory activity of pyrazole derivatives against the SDH enzyme.

Protocol:

  • Enzyme Preparation: Mitochondria containing the SDH enzyme are isolated from the target organism (e.g., fungi or nematodes) through differential centrifugation.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution, the mitochondrial preparation (as the enzyme source), and a substrate (succinate).

  • Inhibitor Addition: The diluted test compounds are added to the respective wells. A control group with DMSO only is included to measure the maximum enzyme activity.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of a colorimetric or fluorometric reagent that detects the product of the SDH reaction (e.g., reduction of a tetrazolium salt like MTT or XTT). The change in absorbance or fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

The inhibition of succinate dehydrogenase by pyrazole derivatives disrupts the mitochondrial electron transport chain, a critical pathway for cellular energy production.

SDH_Inhibition_Pathway cluster_etc Mitochondrial Electron Transport Chain cluster_inputs Inputs cluster_output Output Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Succinate Dehydrogenase (Complex II) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Inhibitor Pyrazole Inhibitor (e.g., 3-Isopropyl-1-methyl- 1H-pyrazole-5-carboxylic acid derivative) Inhibitor->Complex_II Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Derivatives.

As depicted in the diagram, succinate is oxidized to fumarate by SDH (Complex II), and electrons are transferred to the electron transport chain. Pyrazole inhibitors bind to the SDH enzyme, blocking this electron transfer. This disruption leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn reduces ATP synthesis, ultimately causing energy depletion and cell death in the target organism.

Structure-Activity Relationship (SAR) Insights

The structure of the pyrazole inhibitor is critical for its activity. For the 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide series, the following observations can be made:

  • Pyrazole Core: The 1-methylpyrazole ring serves as a crucial scaffold for orienting the other functional groups for optimal binding to the SDH enzyme.

  • 3-Isopropyl Group: The isopropyl group at the 3-position contributes to the lipophilicity of the molecule, which can influence its ability to penetrate cell membranes and reach the target site.

  • 5-Carboxamide Group: The carboxamide moiety at the 5-position is often involved in forming key hydrogen bonds with amino acid residues in the active site of the SDH enzyme. Modifications to the amide substituent can significantly impact potency and selectivity.

  • Ring Substitutions: Additional substitutions on the pyrazole ring, such as the chloro group in some of the more active nematicidal compounds, can further enhance binding affinity and overall efficacy.

Conclusion

This compound and its derivatives represent a promising class of succinate dehydrogenase inhibitors with potential applications in agriculture as nematicides. While direct comparative data for the carboxylic acid is limited, studies on related carboxamides demonstrate the importance of the pyrazole scaffold in targeting SDH. Further research focusing on the synthesis and biological evaluation of a broader range of derivatives will be crucial for optimizing their activity and developing them into effective and selective pest control agents. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers in this field.

References

Comparative Analysis of Pyrazole Derivatives' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticancer, anti-inflammatory, and antimicrobial properties of pyrazole derivatives, supported by quantitative data and detailed experimental protocols.

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the biological potency of various substituted pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein, including quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1][5][6] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[1][7][8] Key molecular targets include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and tubulin.[1][7]

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives against various human cancer cell lines, providing a comparative overview of their cytotoxic potential.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 4 HeLa, A549, MDA-MB231Tubulin Polymerization Inhibition1.33–4.33[1]
Compound 5 K562, A549, MCF-7Tubulin Polymerization Inhibition7.30 (Tubulin Polymerization)[1]
Compound 27 MCF-7VEGFR-2 Inhibition16.50[1]
Compound 43 MCF-7PI3 Kinase Inhibition0.25[1]
Compound 59 HepG2DNA Binding2[1]
Compound 15 13 Cancer Cell LinesCDK2 Inhibition0.127–0.560[3]
Compound 161b A-549Not Specified3.22[9]
Compound 89a MCF-7Anti-angiogenic26[10]
Compound 3f MDA-MB-468ROS Generation, Apoptosis14.97 (24h), 6.45 (48h)[8]
Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

The anticancer effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the CDK-mediated cell cycle regulation, a common target for pyrazole compounds.

CDK_Pathway Simplified CDK-Mediated Cell Cycle Regulation Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G1 G1 Phase CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb Phosphorylates CDK4_6_CyclinD->Rb S_Phase S Phase CDK2_CyclinE CDK2-Cyclin E G2 G2 Phase CDK2_CyclinE->G2 Progression CDK1_CyclinA CDK1-Cyclin A M_Phase M Phase CDK1_CyclinA->M_Phase Progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G1 Completion of Mitosis E2F E2F Rb->E2F Inhibits Rb:e->E2F:w E2F->S_Phase Promotes Transcription Pyrazole Pyrazole Derivatives (e.g., Compound 15) Pyrazole->CDK2_CyclinE Inhibit

Caption: Pyrazole derivatives inhibiting CDK2, leading to cell cycle arrest.

Anti-inflammatory Activity of Pyrazole Derivatives

Several pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[11][12][13] The well-known prescription drug Celecoxib, used to treat arthritis and acute pain, features a pyrazole core.[11][14] The anti-inflammatory mechanism often involves the inhibition of enzymes like COX and lipoxygenase (LOX), as well as the modulation of inflammatory cytokines.[11]

Comparative Anti-inflammatory Potency (IC50 and In Vivo Data)

The following table presents data on the anti-inflammatory activity of selected pyrazole derivatives.

Compound IDAssayTargetIC50 (µM) / % InhibitionReference
3-(trifluoromethyl)-5-arylpyrazole In vitroCOX-20.02[11]
Pyrazole-thiazole hybrid In vitroCOX-2/5-LOX0.03 (COX-2), 0.12 (5-LOX)[11]
Unnamed Pyrazoles Carrageenan-induced paw edemaIn vivo65-80% reduction at 10 mg/kg[11]
Compound 132b In vitroCOX-20.0035[9]
Compound 2g In vitroLipoxygenase80[12]
Compound 2a In vitroCOX-20.01987[13]
Compound 3b In vitroCOX-20.03943[13]
Experimental Workflow for Anti-inflammatory Screening

The following diagram outlines a typical workflow for evaluating the anti-inflammatory potential of pyrazole derivatives.

Anti_Inflammatory_Workflow Workflow for Anti-inflammatory Activity Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay SAR Structure-Activity Relationship (SAR) Analysis COX_Assay->SAR LOX_Assay Lipoxygenase Inhibition Assay LOX_Assay->SAR Cytokine_Assay Cytokine Suppression Assay (e.g., in LPS-stimulated macrophages) Cytokine_Assay->SAR Paw_Edema Carrageenan-Induced Paw Edema in Rodents Lead_Optimization Lead Optimization Paw_Edema->Lead_Optimization Arthritis_Model Adjuvant-Induced Arthritis Model Arthritis_Model->Lead_Optimization Synthesis Synthesis of Pyrazole Derivatives Synthesis->COX_Assay Synthesis->LOX_Assay Synthesis->Cytokine_Assay SAR->Paw_Edema SAR->Arthritis_Model

Caption: Screening workflow for novel anti-inflammatory pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives

The pyrazole nucleus is a common structural motif in compounds exhibiting potent activity against a broad range of bacterial and fungal pathogens.[15][16][17] These derivatives can target various microbial processes, and structure-activity relationship studies are crucial for optimizing their efficacy and spectrum of activity.[16][18]

Comparative Antimicrobial Potency (MIC Values)

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 21c Multi-drug resistant bacteria0.25[17]
Compound 23h Multi-drug resistant bacteria0.25[17]
Compound 17 MRSA4[16]
Thiazolidinone-clubbed pyrazoles E. coli16[16]
Coumarin-substituted pyrazole (23) S. aureus, P. aeruginosa1.56–6.25[16]
Compound 21a Bacteria62.5–125[19]
Compound 21a Fungi2.9–7.8[19]

Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[3]

Cyclooxygenase (COX) Inhibition Assay
  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the pyrazole derivative or a standard inhibitor (e.g., celecoxib, indomethacin) to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the pyrazole derivative and determine the IC50 value.[13]

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Conclusion

Pyrazole derivatives represent a versatile and highly promising class of compounds with significant potential in the development of new therapeutic agents.[4][20] The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities has yielded a wealth of data, highlighting the importance of the pyrazole scaffold in medicinal chemistry. The comparative data and methodologies presented in this guide underscore the vast opportunities for further investigation and optimization of pyrazole-based drugs to address a range of diseases. Future research will likely focus on refining structure-activity relationships, exploring novel mechanisms of action, and developing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

Validating the Mechanism of Action of 3-Methylpyrazole-5-carboxylic Acid as a D-amino acid Oxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-Methylpyrazole-5-carboxylic acid, a potent and selective inhibitor of D-amino acid oxidase (DAO), with other alternative DAO inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to D-amino acid Oxidase (DAO) and its Inhibition

D-amino acid oxidase (DAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1] A key substrate for DAO in the central nervous system is D-serine, an endogenous co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory.[3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[4] By inhibiting DAO, the levels of D-serine can be increased, thereby enhancing NMDA receptor neurotransmission.[5] This makes DAO inhibitors a promising therapeutic strategy for schizophrenia and other neurological disorders.[2][4] 3-Methylpyrazole-5-carboxylic acid (also known as 5-Methylpyrazole-3-carboxylic acid) has been identified as a potent and selective inhibitor of DAO.[6]

Signaling Pathway of DAO Inhibition and NMDA Receptor Modulation

The mechanism of action of DAO inhibitors is centered on increasing the synaptic availability of D-serine. This, in turn, enhances the activation of NMDA receptors. The signaling cascade is initiated by the binding of glutamate and a co-agonist (like D-serine) to the NMDA receptor, leading to channel opening and calcium influx, which triggers downstream signaling events crucial for neuronal function.

DAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds D-Serine D-Serine D-Serine->NMDAR Co-agonist Binding DAO DAO Imino Acid Imino Acid DAO->Imino Acid Metabolizes D-Serine to 3-MPCA 3-Methylpyrazole- 5-carboxylic acid 3-MPCA->DAO Inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates Neuronal_Response Neuronal Response Ca_Influx->Neuronal_Response Triggers

Caption: Mechanism of DAO Inhibition on NMDA Receptor Signaling.

Comparative Analysis of DAO Inhibitors

Several classes of compounds have been identified as inhibitors of D-amino acid oxidase. This section provides a quantitative comparison of 3-Methylpyrazole-5-carboxylic acid with other notable inhibitors. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound ClassExemplar CompoundTargetIC50 / KiReference
Pyrazole Carboxylic Acids 3-Methylpyrazole-5-carboxylic acid Human DAO Ki: ~μM range [1]
Benzoic AcidsBenzoic AcidHuman DAOKi: ~μM range[1]
Fused Pyrrole Carboxylic Acids4H-Furo[3,2-b]pyrrole-5-carboxylic acidHuman DAOIC50: Not specified[7]
Fused Pyrrole Carboxylic Acids4H-Thieno[3,2-b]pyrrole-5-carboxylic acidHuman DAOIC50: Not specified[7]
Hydroxy-triazinones6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-oneHuman DAAOIC50: nM range[8]
Hydroxy-pyridazinonesPhenethyl-4-hydroxypyridazin-3(2H)-one derivativesHuman DAAOIC50: nM range[8]
Kojic Acid DerivativesKojic acid-based inhibitorsHuman DAAOIC50: Not specified[8]

Experimental Protocols

Validation of the mechanism of action of DAO inhibitors requires robust in vitro and cell-based assays. Below are detailed protocols for key experiments.

In Vitro DAO Inhibition Assay (Enzyme-Coupled Spectrophotometric Method)

This assay measures the production of hydrogen peroxide, a product of the DAO-catalyzed reaction, using a colorimetric method.

Experimental Workflow:

DAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DAO Enzyme, D-Serine, HRP, and Amplex Red Incubation Incubate DAO with inhibitors for 15 min Reagents->Incubation Compounds Prepare serial dilutions of 3-MPCA and other inhibitors Compounds->Incubation Initiation Initiate reaction by adding D-Serine, HRP, and Amplex Red Incubation->Initiation Measurement Measure fluorescence at Ex/Em 530/590 nm Initiation->Measurement Calculation Calculate percent inhibition relative to no-inhibitor control Measurement->Calculation IC50 Determine IC50 values by non-linear regression Calculation->IC50

Caption: Workflow for In Vitro DAO Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.2.

    • Prepare stock solutions of purified human DAO enzyme, D-serine (substrate), horseradish peroxidase (HRP), and Amplex Red reagent in the assay buffer.

    • Prepare serial dilutions of 3-Methylpyrazole-5-carboxylic acid and other test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the DAO enzyme solution to each well.

    • Add the serially diluted test compounds to the respective wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of D-serine, HRP, and Amplex Red to all wells.

    • Immediately measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic reads.

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based DAO Inhibition Assay

This assay measures the activity of DAO in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.[9]

Methodology:

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) cells in appropriate growth medium.

    • Stably transfect the CHO cells with a vector expressing human DAO.[9] Select and maintain a clonal cell line with robust DAO expression.

  • Assay Procedure:

    • Seed the DAO-expressing CHO cells into 96-well plates and allow them to adhere overnight.

    • Remove the growth medium and replace it with a serum-free medium containing serial dilutions of the test compounds.

    • Incubate the cells with the compounds for a predetermined time (e.g., 1 hour) at 37°C.

    • Add D-serine to the medium to initiate the DAO reaction within the cells.

    • After a specific incubation period, collect the cell culture medium.

    • Measure the amount of hydrogen peroxide in the collected medium using a suitable detection method, such as the Amplex Red assay described above.[9]

  • Data Analysis:

    • Calculate the percent inhibition of DAO activity for each compound concentration based on the amount of hydrogen peroxide produced compared to the vehicle-treated control.

    • Determine the cellular IC50 values by plotting the percent inhibition against the compound concentration and performing a non-linear regression analysis.

Conclusion

3-Methylpyrazole-5-carboxylic acid is a well-validated inhibitor of D-amino acid oxidase. Its mechanism of action, centered on the potentiation of NMDA receptor function through the elevation of D-serine levels, presents a compelling therapeutic strategy. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and develop novel DAO inhibitors with improved pharmacological properties. The use of both in vitro and cell-based assays is crucial for a comprehensive understanding of the inhibitory activity and potential therapeutic utility of these compounds.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile nature has led to the development of numerous highly effective therapeutic agents. However, understanding the cross-reactivity and potential off-target effects of these compounds is paramount for predicting clinical outcomes, mitigating adverse effects, and discovering novel therapeutic applications. This guide provides an objective comparison of the cross-reactivity profiles of several key pyrazole-based compounds, supported by experimental data and detailed methodologies.

Executive Summary

This guide delves into the cross-reactivity profiles of prominent pyrazole-based inhibitors targeting diverse protein families, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase (COX) enzymes. Through a comprehensive analysis of publicly available data, we present a comparative view of their selectivity and off-target interactions. Key findings are summarized in structured tables for ease of comparison, and detailed experimental protocols for assessing cross-reactivity are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the molecular interactions and methodologies.

Comparative Cross-Reactivity Profiles

The selectivity of pyrazole-based compounds can vary significantly based on the specific substitutions on the pyrazole core and associated scaffolds. This section provides a comparative analysis of several well-characterized pyrazole-based inhibitors.

Kinase Inhibitors

Kinases are a major target class for pyrazole-based drugs. Understanding their selectivity across the kinome is crucial for assessing their therapeutic window and potential for off-target toxicities.

Ruxolitinib (JAK1/2 Inhibitor): A potent inhibitor of JAK1 and JAK2, Ruxolitinib is a cornerstone in the treatment of myelofibrosis. While highly active against JAK1/2, it exhibits activity against other JAK family members, TYK2 and to a lesser extent, JAK3.[1] Chemical proteomics has also identified Numb-associated kinases (NAKs) AAK1 and BMP2K as off-targets for Ruxolitinib.[2]

AT7519 (Multi-CDK Inhibitor): AT7519 is a broad-spectrum CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4] Its polypharmacology is central to its mechanism of action but also highlights the challenge of achieving high selectivity within the highly conserved CDK family. One notable off-target is GSK3β.[3]

BIRB 796 (p38 MAPK Inhibitor): An allosteric inhibitor of p38 MAPK, BIRB 796 demonstrates high affinity for its primary target.[5][6] However, it also shows inhibitory activity against JNK2α2 and c-Raf-1 at higher concentrations.[5] Screening against a broader panel of non-kinase targets revealed some interaction with the serotonin 5-HT2A receptor and COX-2.[6]

CAN508 (CDK9 Inhibitor): CAN508 is a selective inhibitor of CDK9/cyclin T1.[7] Its selectivity is attributed to its ability to exploit a CDK9-specific hydrophobic pocket.[8] While demonstrating significant selectivity over other CDKs, detailed kinome-wide screening data is less publicly available.[1]

CompoundPrimary Target(s)Primary Target IC50/K_i_Key Off-TargetsOff-Target IC50/K_i_Reference
RuxolitinibJAK1, JAK23.3 nM, 2.8 nMTYK2, JAK3, AAK1, BMP2K6-fold less potent vs TYK2, >100-fold less potent vs JAK3[1][2]
AT7519CDK1, CDK2, CDK4, CDK5, CDK6, CDK910-210 nMGSK3β89 nM[3][4]
BIRB 796p38 MAPK38-520 nM (isoforms α-δ)JNK2α2, c-Raf-1, 5-HT2A, COX-298 nM (JNK2α2), 1.4 µM (c-Raf-1), 60% inh. @ 10µM (5-HT2A), 55% inh. @ 10µM (COX-2)[5][6]
CAN508CDK9/cyclin T10.35 µMOther CDKs38-fold selective over other CDKs[7]

Table 1: Comparative Kinase Inhibition Profile of Selected Pyrazole-Based Compounds.

COX Inhibitors and Other Pyrazole-Based Compounds

Celecoxib (COX-2 Inhibitor): A selective inhibitor of COX-2, Celecoxib is widely used as an anti-inflammatory agent. Its selectivity for COX-2 over COX-1 is a key feature, reducing gastrointestinal side effects associated with non-selective NSAIDs. Interestingly, off-target antibacterial activity against Francisella tularensis has been reported, which is not mediated by COX-2 inhibition.[9] This suggests that Celecoxib may interact with other, as yet uncharacterized, bacterial targets.[9]

CompoundPrimary TargetPrimary Target IC50Key Off-TargetsOff-Target ActivityReference
CelecoxibCOX-20.21 µg/mLBacterial target in F. tularensisMIC of 32 µg/mL[9]

Table 2: Profile of the Pyrazole-Based COX Inhibitor Celecoxib.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the methodologies used to assess cross-reactivity is crucial for a deeper understanding.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways of the discussed compounds and the potential impact of their off-target activities.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

p38_MAPK_Pathway Stress Stress/Cytokines MAPKKK MAPKKK Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Substrates Downstream Substrates (e.g., transcription factors) p38->Substrates Phosphorylation Inflammation Inflammation Substrates->Inflammation BIRB796 BIRB 796 BIRB796->p38 Allosteric Inhibition

Caption: The p38 MAPK signaling cascade and the allosteric inhibition by BIRB 796.

Experimental Workflows

The following diagrams outline the general workflows for two key experimental techniques used to determine inhibitor cross-reactivity.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay (e.g., ADP-Glo) cluster_analysis Data Analysis Compound Test Compound (e.g., Pyrazole Derivative) Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction Termination Stop Reaction & Deplete ATP Reaction->Termination Detection Convert ADP to ATP & Measure Luminescence Termination->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

CETSA_Workflow cluster_cell_prep Cellular Preparation cluster_heat Thermal Challenge cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat Cell Suspensions (Temperature Gradient) Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Separate Soluble and Aggregated Proteins Lysis->Separation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Separation->Quantification MeltCurve Generate Melt Curve Quantification->MeltCurve Shift Determine Thermal Shift (Target Engagement) MeltCurve->Shift

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry and materials science. This guide provides an objective, data-driven comparison of the most common and effective methods for pyrazole synthesis. We will delve into the classical Knorr synthesis, the versatile reaction of α,β-unsaturated carbonyls with hydrazines, and the modern 1,3-dipolar cycloaddition, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform your synthetic strategy.

At a Glance: Performance Comparison of Pyrazole Synthesis Methods

The choice of synthetic route to a desired pyrazole derivative is often dictated by factors such as the availability of starting materials, desired substitution pattern, and scalability. Below is a summary of quantitative data for the synthesis of comparable pyrazole structures using different methodologies.

MethodTarget CompoundStarting MaterialsReaction ConditionsYield (%)Reference
Knorr Synthesis 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)Ethyl acetoacetate, PhenylhydrazineNeat, reflux, 1 h~98%[1]
Knorr Synthesis 2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneEthyl benzoylacetate, Hydrazine hydrate1-Propanol, Acetic acid (cat.), 100°C, 1 hNot specified[2][3]
From α,β-Unsaturated Carbonyls 3,5-Diphenyl-1H-pyrazoleChalcone, Hydrazine hydrateFormic acid, reflux, 8 h87%[4]
From α,β-Unsaturated Carbonyls 3,5-Diphenyl-1H-pyrazolesChalcones, Hydrazine, Sodium persulfateSolvent-free, ball-milling75-92%[5]
1,3-Dipolar Cycloaddition 1,3,5-Trisubstituted PyrazolesNinhydrin-derived Morita–Baylis–Hillman carbonates, NitriliminesNot specifiedup to 95%[6]
Multicomponent Synthesis 1,3,5-Trisubstituted PyrazolesBenzaldehydes, Phenyl hydrazines, NitroolefinsTLL@MMI, EtOH, one-pot49-90%[7]
Multicomponent Synthesis 3,5-Disubstituted and 3,4,5-Trisubstituted PyrazolesKetones, Aldehydes, Hydrazine monohydrochlorideDMSO, O₂, heat or Br₂up to 95%[8]

In-Depth Analysis of Key Synthetic Strategies

The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles from the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9] This acid-catalyzed reaction is known for its generally high yields and the accessibility of its starting materials.[2][10]

Reaction Mechanism:

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Knorr Pyrazole Synthesis Mechanism

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

This protocol is adapted from a procedure for the synthesis of the neuroprotective drug Edaravone.

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Diethyl ether

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The addition is exothermic and should be performed with caution.

    • Heat the mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.

    • Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • The pure pyrazolone can be obtained by recrystallization from ethanol.[11]

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines is a cornerstone for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.[2] This method offers a high degree of flexibility in the substitution pattern of the final product.

Reaction Workflow:

Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Synthesis of Pyrazoles from Chalcones

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol describes a one-pot synthesis of 3,5-diphenyl-1H-pyrazole from chalcone and hydrazine hydrate under mechanochemical ball-milling conditions, which is an environmentally friendly approach.[5]

  • Materials:

    • Chalcone (1.0 mmol)

    • Hydrazine hydrate (1.5 mmol)

    • Sodium persulfate (2.0 mmol)

    • Stainless steel milling jar and balls

  • Procedure:

    • Place the chalcone, hydrazine hydrate, and sodium persulfate into a stainless steel milling jar containing stainless steel balls.

    • Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 30 minutes).

    • After milling, dissolve the solid mixture in a suitable solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diphenyl-1H-pyrazole.[5]

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition reactions provide a powerful and regioselective route to a wide variety of pyrazoles. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent.

General Scheme:

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Nitrile_Imine Nitrile Imine (1,3-Dipole) Pyrazole Pyrazole Nitrile_Imine->Pyrazole [3+2] Cycloaddition Alkyne Alkyne or Alkyne Equivalent Alkyne->Pyrazole

1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Experimental Protocol: General Procedure for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

This protocol describes a general method for the synthesis of tetrasubstituted pyrazoles via the Huisgen [3+2] cycloaddition.[5]

  • Materials:

    • α-Bromocinnamaldehyde (alkyne surrogate) (1.0 equivalent)

    • Hydrazonyl chloride (nitrile imine precursor) (1.0 equivalent)

    • Triethylamine (1.1 equivalents)

    • Dry chloroform or dichloromethane

  • Procedure:

    • Dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane in a reaction flask.

    • Add triethylamine to the solution.

    • Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 7-10 hours.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes-ethyl acetate) to isolate the pure tetrasubstituted pyrazole.[5]

Conclusion

The synthesis of pyrazoles is a well-established field with a diverse array of methodologies at the disposal of the modern chemist. The classical Knorr synthesis remains a highly efficient and straightforward method, particularly for large-scale preparations where starting materials are readily available. For greater structural diversity and access to polysubstituted pyrazoles, the reaction of α,β-unsaturated carbonyl compounds with hydrazines offers significant advantages, with modern variations like mechanochemistry providing greener alternatives. Finally, 1,3-dipolar cycloaddition stands out for its high regioselectivity and functional group tolerance, making it a powerful tool for the synthesis of complex pyrazole-containing molecules in drug discovery and development. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision for your next pyrazole synthesis.

References

Benchmarking 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Against Known Anti-Inflammatory Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a well-established and significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of biological activities.[1][2][3] This guide provides a framework for benchmarking the novel compound, 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, against established anti-inflammatory agents that also feature the pyrazole core. Given the prevalence of pyrazole derivatives as anti-inflammatory agents, a primary focus of this guide will be the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory pathway.[4]

Overview of the Compounds

This guide will compare the target compound with two well-characterized pyrazole derivatives known for their anti-inflammatory properties:

  • This compound: The compound of interest, with CAS Number 78208-73-8 and a molecular weight of 168.19 g/mol . Its biological activity is not yet widely reported, making benchmarking crucial to determine its therapeutic potential.

  • Celecoxib: A highly selective COX-2 inhibitor, widely used as an anti-inflammatory drug.[4]

  • Phenylbutazone: A non-selective COX inhibitor, historically used for treating inflammatory disorders.[4]

Comparative Data on COX Inhibition

The following table summarizes the in vitro inhibitory activity of the selected standard pyrazole derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The data for this compound is presented hypothetically to illustrate how it would be compared once experimental data is available.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound [Experimental Data][Experimental Data][Calculated Value]
Celecoxib150.04375
Phenylbutazone5.28.70.6

Signaling Pathway: COX Inhibition in Inflammation

The diagram below illustrates the role of COX enzymes in the arachidonic acid pathway and the mechanism of action of COX inhibitors. By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection, platelet aggregation) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., inflammation, pain, fever) Prostaglandins_H->Prostaglandins_Inflammatory Inhibitors COX Inhibitors (e.g., Pyrazole Derivatives) Inhibitors->COX1 Inhibition Inhibitors->COX2 Inhibition Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Incubate_Enzyme_Compound Incubate enzyme with test compound or DMSO (control) Compound_Prep->Incubate_Enzyme_Compound Enzyme_Prep Prepare enzyme solutions (COX-1 and COX-2) Enzyme_Prep->Incubate_Enzyme_Compound Substrate_Prep Prepare arachidonic acid solution Initiate_Reaction Initiate reaction by adding arachidonic acid Substrate_Prep->Initiate_Reaction Incubate_Enzyme_Compound->Initiate_Reaction Incubate_Reaction Incubate at 37°C for a defined time Initiate_Reaction->Incubate_Reaction Measure_Signal Measure signal (colorimetric or fluorescence) Incubate_Reaction->Measure_Signal Calculate_Inhibition Calculate percent inhibition relative to control Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 values using dose-response curve fitting Calculate_Inhibition->Determine_IC50

References

A Researcher's Guide to Validating Molecular Docking Predictions for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental methods for validating molecular docking predictions of pyrazole-based compounds. Detailed experimental protocols and supporting data are presented to aid in the rigorous assessment of in silico models.

Molecular docking has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of binding modes for small molecules like pyrazole derivatives, a scaffold of significant medicinal importance. However, the reliability of these computational predictions hinges on robust experimental validation. This guide outlines the key methodologies for confirming docking results and compares the performance of common docking software for this class of compounds.

The Validation Workflow: From Virtual to Benchtop

A typical workflow for the validation of molecular docking predictions involves a multi-step process that integrates computational analysis with experimental verification. The goal is to confirm the predicted binding pose and to correlate the docking score with experimentally determined binding affinity or biological activity.

G cluster_computational Computational Phase cluster_experimental Experimental Validation Virtual_Screening Virtual Screening of Pyrazole Library Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Virtual_Screening->Molecular_Docking Pose_Selection Pose Selection & Scoring Molecular_Docking->Pose_Selection Synthesis Synthesis of Top-Ranked Pyrazoles Pose_Selection->Synthesis Select Candidates Biochemical_Assays Biochemical/Cell-based Assays (e.g., IC50) Synthesis->Biochemical_Assays Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Biochemical_Assays->Biophysical_Assays Structural_Biology Structural Biology (X-ray, NMR) Biophysical_Assays->Structural_Biology Structural_Biology->Pose_Selection Feedback & Refinement

Figure 1: A generalized workflow for the validation of molecular docking predictions.

Comparative Analysis of Docking Software for Pyrazole Compounds

The choice of docking software can significantly influence the outcome of a virtual screening campaign. Below is a comparison of commonly used docking programs, with a focus on their application to pyrazole-like molecules.

Docking SoftwareScoring Function PrincipleKey Strengths for PyrazolesConsiderations
AutoDock Vina Empirical and knowledge-basedFast, widely used, and freely available for academic use. Good for initial screening of large libraries.May require more user expertise for setup and analysis compared to commercial software.
Glide (Schrödinger) EmpiricalHigh accuracy in pose prediction. Well-suited for refining docking poses from initial screens.Commercial software with a significant cost.
GOLD (CCDC) Genetic algorithm-basedHigh flexibility in ligand and protein sidechains. Can be effective for targets with induced-fit binding.Can be computationally intensive.
rDock EmpiricalHigh success rate in sampling binding conformations.[1]May have limitations in accurately predicting binding affinity.

Quantitative Validation: Correlating Docking Scores with Experimental Data

A critical step in validation is to assess the correlation between the predicted binding affinity (docking score) and the experimentally measured biological activity or binding affinity. The following tables present a compilation of data from various studies on pyrazole inhibitors, comparing their docking scores with experimental values.

Case Study 1: Pyrazole Derivatives as Kinase Inhibitors

This table summarizes the findings from a study on pyrazole derivatives targeting various protein kinases.[2][3][4]

Compound IDTarget KinaseDocking SoftwareDocking Score (kcal/mol)Experimental IC50 (µM)
1bVEGFR-2AutoDock 4.2-10.09-
1dAurora AAutoDock 4.2-8.57-
2bCDK2AutoDock 4.2-10.35-
Compound 6Multiple KinasesMOE-See study for details
Compound 17PLK1--See study for details
Compound 25RET Kinase--7.140.015
Case Study 2: Pyrazole-Chalcone Conjugates as Tubulin Polymerization Inhibitors

This table presents data from a study on pyrazole-chalcone hybrids targeting the colchicine-binding site of tubulin.[5]

Compound IDDocking Score (kcal/mol)% Inhibition of Tubulin Polymerization at 10 µMIC50 (µM)
5oHigh-2.13 (MCF-7)
5n--3.60 (SiHa)
5d--2.97 (PC-3)

Experimental Protocols for Robust Validation

Detailed and well-executed experiments are the cornerstone of validating computational predictions. Below are protocols for key biophysical and structural biology techniques.

X-ray Crystallography

X-ray crystallography provides the most definitive validation of a docking pose by revealing the atomic-level details of the protein-ligand interaction.

Protocol for Co-crystallization of a Pyrazole Inhibitor with a Target Protein:

  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.

  • Ligand Preparation: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to a high concentration stock.

  • Crystallization Screening: Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. Screen a wide range of commercially available and in-house crystallization screens. The drops typically contain a 1:1 ratio of protein solution and reservoir solution, with the pyrazole compound added to the protein solution at a 2-5 fold molar excess.

  • Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and ligand concentration.

  • Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known structure of the target protein. Refine the model, including the pyrazole ligand, against the experimental data.[1][6][7]

G Protein_Purification Purified Target Protein Crystallization Co-crystallization (Vapor Diffusion) Protein_Purification->Crystallization Ligand_Prep Pyrazole Compound in Solution Ligand_Prep->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Protein-Ligand Complex Structure Structure_Solution->Final_Structure

Figure 2: Workflow for determining the X-ray crystal structure of a protein-pyrazole complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for validating ligand binding and mapping the binding site on the protein. Chemical Shift Perturbation (CSP) is a commonly used method.[8][9]

Protocol for NMR Chemical Shift Perturbation Analysis:

  • Protein Preparation: Produce a uniformly ¹⁵N-labeled protein sample.

  • NMR Sample Preparation: Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of the pyrazole compound.

  • NMR Data Acquisition: Record a series of 2D ¹H-¹⁵N HSQC spectra for each sample.

  • Data Analysis: Overlay the HSQC spectra and identify the amide peaks that show significant chemical shift changes upon addition of the pyrazole compound. The magnitude of the chemical shift perturbation can be used to map the binding site on the protein surface.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11][12][13][14]

Protocol for ITC Measurement of Pyrazole Binding Affinity:

  • Sample Preparation: Prepare the purified protein and the pyrazole compound in the same, well-matched buffer to minimize heats of dilution. Degas both solutions before the experiment.

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Titration: Titrate the pyrazole compound from the syringe into the protein solution in the sample cell in a series of small injections.

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to a target protein, from which the binding affinity (Kd) can be calculated.[15][16][17][18]

Protocol for SPR Analysis of Pyrazole-Protein Interaction:

  • Sensor Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the pyrazole compound in running buffer.

  • Binding Analysis: Inject the different concentrations of the pyrazole compound over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Kinetic Analysis: Fit the association and dissociation curves to a kinetic model to determine the on- and off-rates and the binding affinity.

Conclusion

The validation of molecular docking predictions for pyrazole compounds is a multifaceted process that requires a synergistic approach, combining computational modeling with rigorous experimental verification. While docking provides valuable initial insights, its predictive power is only realized through confirmation with techniques such as X-ray crystallography, NMR, ITC, and SPR. By carefully selecting the appropriate docking software and employing robust experimental validation strategies, researchers can confidently advance their pyrazole-based drug discovery programs.

References

Assessing the Kinase Selectivity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the kinase selectivity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs. While specific experimental data for this particular compound is not publicly available, this document outlines the established methodologies and data presentation standards necessary for a thorough evaluation. We will use a hypothetical derivative, "Compound X," which incorporates the core scaffold of this compound, to illustrate the assessment process and compare its potential performance against established kinase inhibitors.

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with various derivatives targeting a range of kinases involved in cellular signaling pathways.[1][2][3] The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these inhibitors.[4][5] Therefore, a systematic assessment of a novel pyrazole-based compound against a broad panel of kinases is essential to understand its therapeutic potential and potential off-target effects.

Comparative Kinase Selectivity Profile

To evaluate the selectivity of a novel inhibitor, it is crucial to profile it against a large, representative panel of kinases. Commercial services now offer screening against hundreds of kinases.[6][7] For the purpose of this guide, we present a hypothetical dataset for "Compound X" alongside two well-characterized kinase inhibitors, Staurosporine (a non-selective inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), to provide context for the selectivity profile.

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetCompound X (Hypothetical)Staurosporine (Comparator)Sunitinib (Comparator)
CDK2 257150
GSK3β 8010>10,000
p38α 150202,500
VEGFR2 2,500152
PDGFRβ 3,000255
c-Kit >10,0003010
Src 1,2006500
EGFR >10,00050>10,000

Note: The data for Compound X is illustrative. Staurosporine and Sunitinib data are representative of their known broad-spectrum and multi-targeted activities, respectively.

Visualizing Selectivity: Kinase Inhibition Profile

The following diagram illustrates a hypothetical workflow for assessing the kinase selectivity of a test compound like this compound.

G cluster_0 Initial Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Selectivity Analysis & Comparison Test_Compound Test Compound (e.g., 3-Isopropyl-1-methyl- 1H-pyrazole-5-carboxylic acid) Single_Dose_Screen Single-Dose Kinase Panel Screen (e.g., 1 µM concentration) Test_Compound->Single_Dose_Screen Identify_Hits Identify Primary Hits (% Inhibition > 50%) Single_Dose_Screen->Identify_Hits Dose_Response Dose-Response Assays for Primary Hit Kinases Identify_Hits->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50 Selectivity_Profile Generate Selectivity Profile (Table of IC50s) Calculate_IC50->Selectivity_Profile Compare_Profiles Compare Selectivity Profiles Selectivity_Profile->Compare_Profiles Comparator_Compounds Comparator Compounds (e.g., Staurosporine, Sunitinib) Comparator_Compounds->Compare_Profiles

Workflow for Kinase Selectivity Profiling.

Signaling Pathway Context

Understanding the signaling pathways in which the primary kinase targets are involved is critical for interpreting the biological consequences of inhibition. The diagram below depicts a simplified, hypothetical signaling pathway where a target kinase of "Compound X" might be involved.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of Compound X) Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Compound_X Compound X Compound_X->Kinase_B

Hypothetical Signaling Pathway for a Target Kinase.

Experimental Protocols

Accurate and reproducible experimental protocols are the foundation of a reliable selectivity assessment. Below are detailed methodologies for key in vitro kinase assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km for each specific kinase to provide a more accurate measure of inhibitor affinity.[1]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

To confirm that the compound inhibits the target kinase within a cellular environment, a target engagement assay is crucial. The NanoBRET™ assay is one such method that measures the binding of a compound to a specific protein in live cells.

Materials:

  • Human cell line (e.g., HEK293)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Assay medium (e.g., DMEM)

  • White, 96-well cell culture plates

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in the assay medium.

    • Prepare the tracer solution in the assay medium.

  • Compound Treatment and Tracer Addition:

    • Remove the culture medium from the cells and add the diluted test compound.

    • Add the tracer to all wells.

    • Incubate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion

The comprehensive assessment of a novel kinase inhibitor's selectivity is a cornerstone of modern drug discovery. While specific data for this compound is not yet in the public domain, the methodologies and comparative frameworks presented in this guide provide a robust strategy for its evaluation. By employing broad-panel in vitro kinase screening, followed by cellular target engagement assays, and contextualizing the results against known inhibitors and relevant signaling pathways, researchers can build a detailed and insightful selectivity profile. This systematic approach is critical for identifying promising lead candidates with the desired efficacy and a minimized potential for off-target effects, ultimately accelerating the development of new therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Protocols for 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. The following procedural guidance is designed to supplement, not replace, institutional safety protocols and to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes, conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5][6]
Skin Chemical-Resistant Gloves and Lab CoatNitrile or neoprene gloves are generally recommended.[5] Always inspect gloves for integrity before use and change them frequently. A flame-resistant lab coat that fully covers the arms is required.[3][5]
Body Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[5]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for maintaining a safe research environment.

1. Preparation:

  • Don all required PPE as outlined in the table above.

  • Prepare the work area within a certified chemical fume hood.

  • Ensure all necessary equipment, including spill containment materials, is readily accessible.

  • Carefully weigh the required amount of the compound, avoiding dust generation.[1]

2. Experimentation:

  • Dissolve the compound in the appropriate solvent within the fume hood.

  • Carry out the intended chemical reaction, ensuring the apparatus remains within the fume hood.

  • Monitor the reaction as required by the experimental protocol.

3. Post-Experiment:

  • Quench the reaction and work up the product within the fume hood.

  • Properly label all waste containers with the full chemical name and hazard information.

  • Decontaminate the work area and any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[7]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container.

  • Liquid Waste: Collect liquid waste containing the compound in a separate, labeled, and sealed waste container. Do not discharge to sewer systems.[3]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Workflow for Safe Handling

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Hazards B Select Appropriate PPE A->B C Don PPE B->C D Conduct Experiment in Fume Hood C->D E Monitor for Exposure D->E G Decontaminate Work Area D->G F Doff PPE Correctly E->F H Dispose of Waste G->H

Caption: Workflow for PPE selection and chemical handling.

References

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.